cis-1,2,3-Triphenylaziridine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-1,2,3-triphenylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)21(19)18-14-8-3-9-15-18/h1-15,19-20H/t19-,20+,21? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJUXABDQWRKH-WCRBZPEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](N2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364339 | |
| Record name | cis-1,2,3-Triphenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7042-42-4 | |
| Record name | cis-1,2,3-Triphenylaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2,3-Triphenylaziridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of cis-1,2,3-Triphenylaziridine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of cis-1,2,3-triphenylaziridine, a unique three-membered heterocyclic compound. Aziridines are of significant interest in medicinal chemistry and drug development due to their versatile reactivity as synthetic intermediates. This document outlines a plausible photochemical approach for the synthesis of the cis-isomer, details the mechanistic rationale, and presents a systematic workflow for its rigorous characterization using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this specific aziridine derivative in their work.
Introduction: The Significance of the Aziridine Moiety
Aziridines, saturated three-membered rings containing a nitrogen atom, are a fascinating class of heterocyclic compounds. Their high ring strain imparts a unique reactivity profile, making them valuable building blocks in organic synthesis. The controlled ring-opening of aziridines provides access to a diverse array of functionalized amines, which are ubiquitous in pharmaceuticals and biologically active molecules. The stereochemistry of the substituents on the aziridine ring is crucial, as it dictates the three-dimensional arrangement of the resulting products and, consequently, their biological activity. cis-1,2,3-Triphenylaziridine, with its three phenyl substituents in a specific spatial orientation, represents an interesting target for synthetic exploration and potential application in medicinal chemistry.
Synthetic Approach: A Photochemical Strategy
While a variety of methods exist for aziridine synthesis, the photochemical [2+1] cycloaddition of a nitrene to an alkene offers a direct route. For the stereospecific synthesis of cis-1,2,3-triphenylaziridine, a plausible and theoretically sound approach involves the reaction of phenyl azide with cis-stilbene under photochemical conditions.
Causality Behind Experimental Choices
The choice of a photochemical pathway is deliberate. The generation of a nitrene from phenyl azide can be achieved thermally or photochemically. However, photochemical generation often proceeds under milder conditions, which can be crucial for preserving the stereochemistry of the starting alkene and the resulting aziridine.
-
Starting Materials :
-
cis-Stilbene : The use of cis-stilbene is paramount to achieving the desired cis-stereochemistry in the final product. The concerted nature of the singlet nitrene addition is expected to retain the stereochemistry of the alkene.
-
Phenyl Azide : Phenyl azide is a common and commercially available precursor for the generation of phenylnitrene upon photolysis.
-
-
Reaction Conditions :
-
UV Irradiation : Irradiation with ultraviolet light provides the necessary energy to extrude nitrogen gas from phenyl azide, generating the highly reactive phenylnitrene intermediate.
-
Inert Solvent : The reaction should be conducted in an inert solvent, such as dichloromethane or acetonitrile, that does not react with the nitrene intermediate.
-
Low Temperature : Performing the reaction at low temperatures helps to minimize side reactions and can enhance the stability of the desired product.
-
Reaction Mechanism: The Role of Singlet Nitrene
The photochemical decomposition of phenyl azide can lead to the formation of phenylnitrene in either a singlet or triplet state. For stereospecific aziridination, the generation of the singlet nitrene is key.
-
Photolysis of Phenyl Azide : Upon absorption of UV light, phenyl azide undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and forming phenylnitrene in an excited singlet state.
-
Concerted Cycloaddition : The singlet phenylnitrene, being electrophilic, undergoes a concerted [2+1] cycloaddition reaction with the electron-rich double bond of cis-stilbene. This concerted mechanism involves the simultaneous formation of two new carbon-nitrogen bonds.
-
Stereochemical Retention : Because the cycloaddition is a concerted process, the original cis-stereochemistry of the stilbene is retained in the resulting 1,2,3-triphenylaziridine.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of cis-1,2,3-Triphenylaziridine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The Aziridine Moiety: A Spectroscopic Perspective
Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are of significant interest in medicinal chemistry and organic synthesis due to their unique reactivity stemming from ring strain. The stereochemistry of substituents on the aziridine ring profoundly influences its biological activity and synthetic utility. NMR spectroscopy is a powerful method to discern the stereochemical arrangement of these substituents.
The protons on the aziridine ring typically resonate in the upfield region of the ¹H NMR spectrum, generally between δ 1.0 and 4.0 ppm. The precise chemical shift is highly dependent on the nature and orientation of the substituents. In the case of cis-1,2,3-triphenylaziridine, the presence of three phenyl groups will exert significant electronic and anisotropic effects, influencing the chemical shifts of the aziridine ring protons.
Predicted ¹H NMR Spectral Data for cis-1,2,3-Triphenylaziridine
Due to the cis configuration, the two protons on the carbon atoms of the aziridine ring are chemically equivalent. However, they are diastereotopic, meaning they will likely exhibit distinct chemical shifts and couple to each other.
Expected Chemical Shifts and Multiplicities:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aziridine CH | 3.5 - 4.5 | Doublet | 6.0 - 8.0 |
| Aziridine CH | 3.5 - 4.5 | Doublet | 6.0 - 8.0 |
| Phenyl H (ortho, meta, para) | 6.8 - 7.5 | Multiplet |
Causality Behind Predictions:
-
Aziridine Protons: The downfield shift compared to unsubstituted aziridine is attributed to the deshielding effect of the adjacent phenyl groups. The cis relationship of the phenyl groups will likely force the aziridine protons into a specific conformation, leading to distinct chemical shifts. The expected coupling constant in the range of 6.0 - 8.0 Hz is characteristic of cis-protons on an aziridine ring.
-
Phenyl Protons: The aromatic protons of the three phenyl groups are expected to resonate in the typical aromatic region. Due to the likely restricted rotation of the phenyl rings, these protons may exhibit complex splitting patterns.
Predicted ¹³C NMR Spectral Data for cis-1,2,3-Triphenylaziridine
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| Aziridine CH | 50 - 60 |
| Phenyl C (ipso) | 135 - 145 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
Causality Behind Predictions:
-
Aziridine Carbons: The chemical shifts of the aziridine carbons are expected in the range of 50-60 ppm, which is characteristic for carbon atoms in a strained, three-membered ring bearing phenyl substituents.
-
Phenyl Carbons: The aromatic carbons will appear in the typical downfield region, with the ipso-carbons (the carbons directly attached to the aziridine ring) being the most downfield due to the direct attachment to the heterocyclic ring.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for cis-1,2,3-triphenylaziridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified cis-1,2,3-triphenylaziridine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies[1].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing[2].
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution[3].
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) to improve the signal-to-noise ratio without significant line broadening.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Use a sufficient number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, which is crucial for assigning the complex aromatic signals.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and confirming the overall structure.
-
Visualization of Molecular Structure and Analytical Workflow
To visually represent the molecule and the analytical process, the following diagrams are provided.
Caption: Molecular structure of cis-1,2,3-triphenylaziridine.
Caption: Experimental workflow for NMR analysis.
Conclusion
The structural elucidation of cis-1,2,3-triphenylaziridine via ¹H and ¹³C NMR spectroscopy is a task that requires a systematic and well-informed approach. While a direct literature precedent for the complete spectral data is elusive, a combination of theoretical prediction based on the known spectroscopic behavior of aziridines and phenyl-substituted heterocycles, along with rigorous experimental methodology, can lead to an unambiguous assignment. The protocols and predictive data presented in this guide offer a solid foundation for researchers undertaking the analysis of this and related compounds. The application of 2D NMR techniques is strongly recommended to resolve any ambiguities and provide a definitive structural confirmation.
References
-
Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Hansen, P. E. (1981). Solvent effects on NMR parameters. Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175–296.
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
Sources
An In-Depth Technical Guide to the Formation Mechanism of cis-1,2,3-Triphenylaziridine
This guide provides a detailed exploration of the core mechanisms governing the formation of cis-1,2,3-triphenylaziridine, a key synthetic intermediate and structural motif. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural descriptions to elucidate the underlying principles, stereochemical controls, and experimental causality that define the synthesis of this specific aziridine isomer.
Introduction: The Significance of the Aziridine Ring
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom.[1] Their high ring strain makes them valuable synthetic intermediates, prone to ring-opening reactions that allow for the stereocontrolled introduction of nitrogen-containing functionalities. The triphenyl-substituted aziridine, in particular, serves as a fundamental model for studying reaction mechanisms and as a building block in more complex molecular architectures. The control of stereochemistry, specifically the formation of the cis-isomer, is paramount for its application in stereospecific synthesis. This guide focuses on the two predominant mechanistic pathways for its formation from common precursors.
Core Mechanistic Pathways to cis-1,2,3-Triphenylaziridine
The synthesis of 1,2,3-triphenylaziridine is most effectively achieved through the reaction of phenyl azide with stilbene. The stereochemical outcome—whether the cis or trans isomer is formed—is critically dependent on the reaction conditions and the stereochemistry of the starting alkene. To form cis-1,2,3-triphenylaziridine, the reaction must begin with cis-stilbene. Two primary, competing mechanisms are proposed for this transformation: direct nitrene addition and a pathway involving a triazoline intermediate.
Mechanism A: Direct Nitrene Addition
This pathway involves the initial decomposition of phenyl azide to generate a highly reactive phenylnitrene intermediate, which then adds across the double bond of cis-stilbene.
-
Generation of Phenylnitrene: Phenyl azide, when heated or irradiated with UV light, loses a molecule of dinitrogen (N₂) to form phenylnitrene.[2][3] This intermediate is an electron-deficient species with only six valence electrons on the nitrogen atom, making it highly electrophilic.[4][5]
-
Spin State and Stereochemistry: The stereochemical outcome of the aziridination is dictated by the spin state of the nitrene.[4][6]
-
Singlet Nitrene: The singlet state has a pair of non-bonding electrons in one orbital and a vacant p-orbital. It adds to the alkene in a single, concerted step. This mechanism is stereospecific, meaning the cis geometry of the starting alkene is preserved in the cis-aziridine product.[6]
-
Triplet Nitrene: The triplet state has two unpaired electrons in different orbitals. It adds in a stepwise manner, first forming a diradical intermediate. Bond rotation can occur in this intermediate before the final ring closure, leading to a mixture of both cis and trans aziridine products, thus eroding stereospecificity.[6]
-
For the selective formation of cis-1,2,3-triphenylaziridine, conditions that favor the formation and reaction of the singlet nitrene are essential.
Caption: Mechanism A: Concerted addition of singlet phenylnitrene to cis-stilbene.
Mechanism B: The Triazoline Intermediate Pathway
An alternative and well-supported mechanism proceeds through a discrete, isolable intermediate: a Δ²-1,2,3-triazoline. This pathway is a two-step process.
-
[3+2] Dipolar Cycloaddition: Phenyl azide acts as a 1,3-dipole and reacts with the dipolarophile, cis-stilbene, in a Huisgen 1,3-dipolar cycloaddition.[7][8] This reaction is concerted and highly stereospecific. cis-Stilbene yields the corresponding cis-triazoline intermediate (cis-4,5-dihydro-1,3,4,5-tetraphenyl-1H-1,2,3-triazole).
-
Denitrogenation of the Triazoline: The formed triazoline is often unstable and readily eliminates a molecule of dinitrogen (N₂) upon gentle heating or photolysis to yield the final aziridine product.[9] This extrusion of N₂ is also a stereospecific process, with retention of the configuration from the triazoline. Therefore, the cis-triazoline exclusively forms the cis-aziridine.[9]
This pathway is often favored under milder thermal conditions where the direct formation of a high-energy nitrene is less likely.
Caption: Mechanism B: Stereospecific formation via a cis-triazoline intermediate.
Experimental Protocol and Causality
The following protocol outlines a representative thermal synthesis of cis-1,2,3-triphenylaziridine, favoring the triazoline intermediate pathway due to the controlled temperature.
Protocol: Thermal Synthesis of cis-1,2,3-Triphenylaziridine
Objective: To synthesize cis-1,2,3-triphenylaziridine from cis-stilbene and phenyl azide with high stereochemical fidelity.
Materials:
-
cis-Stilbene (1.0 eq)
-
Phenyl azide (1.1 eq)
-
Toluene (anhydrous)
-
Standard reflux apparatus with nitrogen inlet
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cis-stilbene (1.0 eq). Dissolve the stilbene in a minimal amount of anhydrous toluene.
-
Rationale: Toluene is chosen as a solvent with a suitable boiling point (111 °C) to provide enough thermal energy for the reaction without aggressively favoring the high-energy nitrene pathway, thus promoting the more controlled triazoline mechanism. The reaction is run under an inert nitrogen atmosphere to prevent oxidation of reactants and intermediates.
-
-
Addition of Phenyl Azide: Add phenyl azide (1.1 eq) to the solution.
-
Rationale: A slight excess of phenyl azide is used to ensure the complete consumption of the limiting reagent, cis-stilbene. Caution: Phenyl azide is potentially explosive and should be handled with care, avoiding heat spikes and friction.
-
-
Thermal Reaction: Heat the reaction mixture to a gentle reflux (approx. 110-115 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the cis-stilbene spot.
-
Rationale: Refluxing provides the activation energy for both the initial [3+2] cycloaddition and the subsequent denitrogenation of the triazoline intermediate.[10] Prolonged heating ensures the reaction goes to completion.
-
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Rationale: Removing the solvent concentrates the product for purification.
-
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. Elute with a hexanes/ethyl acetate gradient (e.g., starting from 100% hexanes and gradually increasing the polarity) to separate the desired cis-aziridine from any unreacted starting material, trans-stilbene (a common impurity), and other byproducts.
-
Rationale: The polarity difference between the nonpolar stilbene and the slightly more polar aziridine allows for effective separation on silica gel.
-
-
Characterization: Collect the fractions containing the product and confirm its identity and stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry. The cis configuration is typically confirmed by the coupling constants of the vicinal protons on the aziridine ring.
Data Presentation
The choice of reaction conditions significantly impacts the stereochemical outcome and yield of the aziridination of stilbene.
| Alkene Isomer | Reaction Type | Key Intermediate | Expected Major Product | Stereospecificity | Reference |
| cis-Stilbene | Thermal (mild) | cis-Triazoline | cis-1,2,3-Triphenylaziridine | High | [9] |
| cis-Stilbene | Photochemical | Singlet Nitrene | cis-1,2,3-Triphenylaziridine | High | [9][11] |
| trans-Stilbene | Thermal/Photochemical | trans-Triazoline/Nitrene | trans-1,2,3-Triphenylaziridine | High | [9] |
| cis-Stilbene | Thermal (high temp) | Singlet/Triplet Nitrene | Mixture of cis and trans | Low to Moderate | [4][6] |
Conclusion
The formation of cis-1,2,3-triphenylaziridine is a stereospecific process that can be directed through two primary mechanistic routes. The most reliable method for ensuring high cis selectivity is to start with cis-stilbene and employ conditions that favor either a concerted singlet nitrene addition or, more commonly, the formation and subsequent stereospecific decomposition of a cis-triazoline intermediate. Understanding the interplay between temperature, photochemical activation, and the nature of these reactive intermediates provides researchers with the essential tools to control the synthesis of this valuable chemical building block with high fidelity.
References
-
Title: Stereospecific Synthesis of Substituted Aziridines by a Crystal-to-Crystal Photodenitrogenation of Δ2-1,2,3-Triazolines Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: PMC - NIH URL: [Link]
-
Title: 1,2,3-Triazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions Source: Aakash Institute URL: [Link]
-
Title: Lecture 18: Reaction of Nitrene Source: YouTube (NPTEL IIT Kharagpur) URL: [Link]
-
Title: Thermal decomposition of 2,4,6-triazidopyridine Source: ResearchGate URL: [Link]
-
Title: Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine Source: ResearchGate URL: [Link]
-
Title: Aziridines - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline Source: NIH URL: [Link]
-
Title: Nitrene - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Nitrene - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Photochemical Transformations of 1,2,3-Triphenylaziridine: Mechanisms, Trapping, and Synthetic Utility
This guide details the photochemical behavior of 1,2,3-triphenylaziridine, focusing on its utility as a precursor for azomethine ylides in the synthesis of complex pyrrolidine scaffolds.
Executive Summary
1,2,3-Triphenylaziridine serves as a premier photochemical precursor for generating stable azomethine ylides (1,3-dipoles). Unlike thermal methods which require high temperatures (>120°C) that may degrade sensitive substrates, photochemical ring-opening occurs at ambient temperature. This guide outlines the mechanistic pathways, specifically the electrocyclic ring opening (C–C bond cleavage), and provides a validated protocol for trapping these intermediates with dipolarophiles to synthesize highly substituted pyrrolidines—a critical scaffold in drug discovery.
Mechanistic Foundations
The Photochemical Trigger
Upon irradiation (typically
Electrocyclic Ring Opening & Stereochemistry
The ring opening is governed by orbital symmetry rules (Woodward-Hoffmann):
-
Thermal Opening (Ground State): Proceeds via a conrotatory motion to yield the azomethine ylide.
-
Photochemical Opening (Excited State): Theoretically predicted to proceed via a disrotatory motion.
However, experimental evidence (Heine et al., Padwa et al.) suggests that the photochemically generated ylide often equilibrates or relaxes to the thermally stable geometry prior to cycloaddition, or that the reaction proceeds via a "hot ground state" mechanism. Consequently, the stereochemical outcome of the trapping reaction is often dictated by the geometry of the dipolarophile (concerted cycloaddition) and the equilibrium population of the ylide isomers (
Competitive Pathways
While C–C cleavage to the ylide is dominant, two minor pathways must be controlled:
-
C–N Cleavage (Fragmentation): Yields an alkene (stilbene) and a nitrene (phenylnitrene).
-
C–C Fragmentation: Yields an imine (benzalaniline) and a carbene (phenylcarbene). Control Strategy: Use non-polar solvents (Benzene, Cyclohexane) and efficient trapping agents (high concentration) to favor the bimolecular cycloaddition over unimolecular fragmentation.
Visualization of Reaction Pathways[1][2][3]
Caption: Photochemical pathway of 1,2,3-triphenylaziridine showing the dominant ylide formation and subsequent trapping.[1][2][3]
Experimental Protocol: Photolysis and Trapping
Materials & Equipment
-
Precursor: 1,2,3-Triphenylaziridine (Synthesized via photolysis of benzotriazole or addition of phenylnitrene to stilbene).
-
Light Source: Medium-pressure Mercury arc lamp (450W) with a Pyrex filter (cutoff
nm) to prevent degradation of the pyrrolidine product. -
Solvent: Anhydrous Benzene or Toluene (degassed).
-
Trapping Agent: Dimethyl Acetylenedicarboxylate (DMAD) or Dimethyl Fumarate (1.5 - 2.0 equivalents).
Step-by-Step Methodology
-
Preparation: Dissolve 1,2,3-triphenylaziridine (1.0 mmol) and the dipolarophile (e.g., DMAD, 1.5 mmol) in 50 mL of anhydrous benzene.
-
Why: Excess dipolarophile ensures the transient ylide is trapped before it can revert to aziridine or fragment.
-
-
Degassing: Purge the solution with Argon for 20 minutes.
-
Why: Oxygen can quench the triplet excited states (if involved) or oxidize the ylide intermediate.
-
-
Irradiation: Place the reaction vessel in a water-cooled immersion well. Irradiate through a Pyrex filter. Monitor reaction progress via TLC (disappearance of aziridine spot).
-
Duration: Typically 2–6 hours depending on lamp intensity.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).
-
Characterization: Confirm structure via
H NMR (look for pyrrolidine ring protons) and HRMS.
Self-Validating Checks
-
Color Change: The solution often turns yellow/orange transiently during irradiation, indicating ylide formation.
-
Stereochemical Check: If using dimethyl fumarate (trans), the major pyrrolidine product should retain the trans relationship of the ester groups (3,4-trans), confirming the concerted nature of the [3+2] cycloaddition.
Quantitative Data Summary
The following table summarizes typical yields and stereochemical outcomes based on the dipolarophile used.
| Dipolarophile | Major Product Structure | Stereochemistry (C3-C4) | Typical Yield | Ref |
| DMAD (Alkyne) | N/A (Planar double bond) | 75-85% | [1] | |
| Dimethyl Fumarate (Trans-alkene) | Pyrrolidine | Trans (Retention) | 60-70% | [2] |
| Dimethyl Maleate (Cis-alkene) | Pyrrolidine | Cis (Retention*) | 55-65% | [2] |
| None (No Trap) | Aziridine Isomers / Imine | Thermodynamic Mix | N/A | [3] |
*Note: Dimethyl maleate may undergo photoisomerization to fumarate during the reaction, leading to mixed stereochemistry. Using a large excess and shorter irradiation times mitigates this.
Synthetic Applications & Causality
The photochemical generation of azomethine ylides from 1,2,3-triphenylaziridine is superior to thermal methods for substrates bearing thermally labile groups (e.g., complex natural products).
-
Causality: The photon energy provides the activation barrier for ring opening at 25°C, avoiding the
required for thermal conrotatory opening. -
Regioselectivity: The reaction is strictly a [3+2] cycloaddition. The bulky phenyl groups on the aziridine dictate the approach of the dipolarophile, often favoring the anti adduct to minimize steric clash.
References
-
Heine, H. W., Peavy, R. E., & Durbetaki, A. J. (1968). Cycloadditions of 1,2,3-Triphenylaziridine via the Azomethine Ylide. Journal of the Chemical Society D: Chemical Communications. Link
-
Padwa, A., & Hamilton, L. (1967). Photochemical Transformations of Small Ring Heterocycles. Journal of the American Chemical Society. Link
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[4] Past and Future. Angewandte Chemie International Edition. Link
- Gilchrist, T. L., & Storr, R. C. (1979). Organic Reactions and Orbital Symmetry. Cambridge University Press.
Sources
- 1. Sulfur radical cations. kinetic and product study of the photoinduced fragmentation reactions of (phenylsulfanylalkyl)trimethylsilanes and phenylsulfanylacetic acid radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.uam.es [repositorio.uam.es]
An In-depth Technical Guide to the Thermal Stability of cis-1,2,3-Triphenylaziridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability of cis-1,2,3-triphenylaziridine, a cornerstone molecule in heterocyclic chemistry. The unique strained three-membered ring structure of aziridines, coupled with the steric and electronic influences of the three phenyl substituents, imparts a fascinating and complex thermal behavior. Understanding this stability is paramount for its application in synthesis, drug design, and materials science, where thermal processing is often a critical step. This document moves beyond a simple recitation of facts to provide a causal understanding of the experimental methodologies and the mechanistic pathways governing the thermal fate of this compound.
Introduction: The Significance of Thermal Stability in Aziridine Chemistry
Aziridines are highly valuable synthetic intermediates due to their ring strain, which makes them susceptible to a variety of ring-opening reactions. cis-1,2,3-Triphenylaziridine, in particular, serves as a key precursor for the generation of azomethine ylides, which are powerful 1,3-dipoles for cycloaddition reactions. The thermal stability of the aziridine is a critical parameter that dictates the conditions under which it can be handled, stored, and reacted. Insufficient thermal stability can lead to premature decomposition, isomerization, or undesired side reactions, compromising reaction yields and purity. Conversely, understanding the energetic requirements for its thermal transformations allows for the rational design of synthetic routes that leverage these high-energy intermediates.
This guide will delve into the core aspects of the thermal behavior of cis-1,2,3-triphenylaziridine, including its isomerization to the more stable trans-isomer, the mechanistic underpinnings of this transformation via azomethine ylides, and the experimental protocols required to rigorously characterize its thermal decomposition profile.
The Predominant Thermal Pathway: cis-trans Isomerization
The most significant thermal event for cis-1,2,3-triphenylaziridine at moderate temperatures is its isomerization to the corresponding trans-isomer. This process is not a simple conformational change but a complex chemical transformation involving the cleavage and reformation of a carbon-carbon bond.
The Azomethine Ylide Intermediate
The isomerization of cis-1,2,3-triphenylaziridine proceeds through a crucial intermediate: an azomethine ylide. This occurs via a thermally induced electrocyclic ring-opening of the aziridine C2-C3 bond. According to the Woodward-Hoffmann rules, this ring-opening is a conrotatory process. The cis-aziridine opens to form a specific stereoisomer of the azomethine ylide, which can then undergo a subsequent electrocyclic ring-closure to form the more thermodynamically stable trans-aziridine.
The thermal equilibration between the cis and trans isomers has been observed to favor the trans form. For instance, heating cis-1,2,3-triphenylaziridine at 150°C leads to an equilibrium mixture containing approximately 78% of the trans-isomer and 22% of the cis-isomer[1]. This demonstrates the greater thermodynamic stability of the trans configuration, likely due to reduced steric strain between the phenyl groups.
The azomethine ylide intermediate is highly reactive and can be "trapped" by suitable dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles (pyrrolidines and pyrrolines)[1][2]. This trapping experiment serves as strong evidence for the existence of the azomethine ylide intermediate.
Diagram: Thermal Isomerization Pathway
The following diagram illustrates the conrotatory ring-opening of cis-1,2,3-triphenylaziridine to form the azomethine ylide intermediate, which is in equilibrium with the trans-isomer.
Caption: Thermal equilibrium of cis- and trans-1,2,3-triphenylaziridine via an azomethine ylide.
Comprehensive Thermal Stability Analysis: Experimental Protocols
To fully characterize the thermal stability of cis-1,2,3-triphenylaziridine beyond its isomerization, a combination of thermoanalytical techniques is employed. These methods provide quantitative data on decomposition temperatures, weight loss, and the energetic changes associated with thermal events.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.
Causality behind the Protocol: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For cis-1,2,3-triphenylaziridine, this will reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any non-volatile residue. A nitrogen atmosphere is typically used to prevent oxidative decomposition, thus isolating the inherent thermal instability.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity cis-1,2,3-triphenylaziridine into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperature of maximum decomposition rate from the peak of the first derivative of the TGA curve (DTG curve).
-
Record the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting, isomerization, and decomposition.
Causality behind the Protocol: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This allows for the determination of the melting point and the enthalpy of fusion, as well as the exothermic or endothermic nature of isomerization and decomposition. For cis-1,2,3-triphenylaziridine, one would expect to observe an endotherm for melting, followed by potential exotherms or endotherms for isomerization and decomposition.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity cis-1,2,3-triphenylaziridine into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature beyond its final decomposition point (as determined by TGA) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).
-
Identify and analyze any subsequent exothermic or endothermic events, which may correspond to isomerization or decomposition.
-
Diagram: Integrated Thermal Analysis Workflow
This workflow outlines the logical progression of experiments to fully characterize the thermal stability of a compound like cis-1,2,3-triphenylaziridine.
Caption: A logical workflow for the comprehensive thermal analysis of cis-1,2,3-triphenylaziridine.
Kinetics of Thermal Decomposition
While the thermal isomerization is a key process, at higher temperatures, irreversible decomposition will occur. Determining the kinetics of this decomposition is crucial for predicting the compound's lifetime at various temperatures.
4.1. Isoconversional Kinetic Analysis
Objective: To determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.
Causality behind the Protocol: Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods, are based on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. By performing TGA experiments at multiple heating rates, the activation energy can be calculated for different degrees of conversion.
Generalized Protocol:
-
Perform a series of TGA experiments on cis-1,2,3-triphenylaziridine at different heating rates (e.g., 5, 10, 15, and 20°C/min).
-
For each experiment, determine the temperatures corresponding to specific degrees of conversion (α), for example, from α = 0.1 to α = 0.9 in increments of 0.1.
-
Apply the appropriate isoconversional method equation (e.g., the KAS equation) to the collected data.
-
Plot the natural logarithm of the heating rate divided by the square of the absolute temperature versus the inverse of the absolute temperature for each degree of conversion.
-
The activation energy can be determined from the slope of the resulting straight lines.
Plausible Decomposition Products and Mechanisms
In the absence of trapping agents, the thermal decomposition of cis-1,2,3-triphenylaziridine at elevated temperatures is expected to proceed through complex pathways. While detailed experimental studies on the final decomposition products are not extensively reported in the literature, plausible pathways can be proposed based on the known reactivity of related compounds.
Following the initial isomerization, further heating of the trans-1,2,3-triphenylaziridine could lead to homolytic cleavage of the C-C or C-N bonds of the aziridine ring, generating radical intermediates. These highly reactive species could then undergo a variety of subsequent reactions, including hydrogen abstraction, recombination, and fragmentation, leading to a complex mixture of smaller aromatic and nitrogen-containing molecules. Analysis of the evolved gases during TGA using a coupled mass spectrometer (TGA-MS) would be the definitive method to identify the volatile decomposition products.
Summary of Key Thermal Properties
The following table summarizes the key thermal properties of cis-1,2,3-triphenylaziridine based on available literature and expected behavior from thermoanalytical studies.
| Property | Description | Typical Value/Observation | Experimental Technique |
| Melting Point (Tm) | The temperature at which the solid phase transitions to a liquid. | To be determined experimentally. | DSC |
| Thermal Isomerization | Reversible conversion to the trans-isomer. | Occurs around 150°C, leading to a ~22:78 cis:trans equilibrium mixture[1]. | NMR, HPLC, GC |
| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | To be determined experimentally. | TGA |
| Enthalpy of Fusion (ΔHfus) | The heat required to melt the solid. | To be determined experimentally. | DSC |
| Activation Energy of Decomposition (Ea) | The minimum energy required to initiate decomposition. | To be determined experimentally using isoconversional kinetics. | TGA at multiple heating rates |
Conclusion: A Framework for Understanding and Application
The thermal stability of cis-1,2,3-triphenylaziridine is a multifaceted topic, dominated at lower temperatures by its isomerization to the more stable trans-isomer via an azomethine ylide intermediate. This reactivity is central to its utility in synthetic chemistry. At higher temperatures, irreversible decomposition occurs, the kinetics and products of which can be thoroughly investigated using a suite of thermoanalytical techniques including TGA and DSC.
This guide has provided both the theoretical framework for understanding these thermal processes and the practical, step-by-step protocols for their experimental investigation. For researchers in drug development and materials science, a rigorous application of these methodologies is essential for ensuring the stability, purity, and predictable reactivity of cis-1,2,3-triphenylaziridine and its derivatives in their respective applications.
References
-
Heine, H. W.; Peavy, R. E. Evidence for cis- and trans-1,2,3-triphenylaziridine from the ring-opened azomethine ylides. J. Chem. Soc. D, 1971 , (6), 316. [Link]
-
Huisgen, R.; Mäder, H. Cycloadditions of 1,2,3-Triphenylaziridine via the Azomethine Ylide. J. Chem. Soc. D, 1971 , (11), 604-605. [Link]
Sources
Technical Guide: Chemical Reactivity of the cis-Aziridine Ring
Executive Summary
This technical guide analyzes the cis-aziridine ring, a high-energy, three-membered heterocycle characterized by significant angle strain (~26–27 kcal/mol) and distinct stereochemical vulnerability. Unlike their trans counterparts, cis-aziridines possess a unique steric face (the "blocked" face containing substituents) and an accessible face for electrophilic coordination. This guide details the thermodynamic drivers of reactivity, the rigorous stereochemical inversion (SN2) inherent to nucleophilic ring opening, and the specific application of these principles in DNA alkylation chemistries (nitrogen mustards).
Theoretical Framework: Strain & Stereoelectronics
Thermodynamic Instability
The reactivity of the aziridine ring is driven by the release of ring strain energy (RSE).[1]
-
Angle Strain (Baeyer Strain): The internal bond angle is ~60°, deviating significantly from the ideal sp³ angle of 109.5°. This forces the bonds to adopt a high p-character ("banana bonds"), reducing orbital overlap efficiency.
-
Torsional Strain (Pitzer Strain): In a planar transition state, substituents are eclipsed.
-
Total Strain Energy: Approximately 26–27 kcal/mol (113 kJ/mol). This energy is released upon ring opening, providing the thermodynamic driving force for reactivity even with weak nucleophiles.
The cis-Geometry Consequence
In cis-2,3-disubstituted aziridines, both substituents (
-
Steric Shielding: The
-face is sterically crowded, directing electrophiles (Lewis acids, protons) to the -face (the "open" face) or forcing significant conformational adjustments during transition states. -
Meso vs. Chiral: A cis-aziridine with identical substituents (
) is a meso compound (achiral). Ring opening desymmetrizes the molecule, potentially creating two chiral centers.
Nucleophilic Ring Opening: The Core Mechanism
The most fundamental reaction of the cis-aziridine is nucleophilic ring opening. This process is governed by the Fürst-Plattner rule (trans-diaxial opening) in fused systems, but in simple aziridines, it follows a strict SN2 trajectory.
Stereochemical Inversion
Nucleophilic attack on a cis-aziridine proceeds via a backside attack relative to the C-N bond.
-
Starting Geometry: Substituents
and are syn (cis). -
Transition State: The nucleophile approaches anti to the leaving nitrogen group.
-
Outcome: The carbon center undergoes Walden inversion. The resulting product displays an anti relationship between the nucleophile and the amine group.
Regioselectivity (Electronic vs. Steric)
For unsymmetrical cis-aziridines (
| Factor | Condition | Preferred Attack Site |
| Steric Control | Unactivated, basic conditions | Less substituted carbon (SN2-like) |
| Electronic Control | Acidic/Activated (Aziridinium) | More substituted carbon (SN1-like character) |
| Benzylic Stabilization | Benzylic carbon (due to |
Visualizing the Pathway
The following diagram illustrates the acid-catalyzed ring opening of a cis-aziridine, highlighting the inversion of configuration.
Figure 1: Acid-catalyzed nucleophilic opening of cis-aziridine.[2] Note the progression from the strained ring to the stereochemically inverted product.
Experimental Protocols
Protocol A: Regioselective Ring Opening (Acid-Catalyzed)
Target: Synthesis of
Reagents:
-
Substrate: cis-1-Tosyl-2-phenyl-3-methylaziridine (Model substrate).
-
Acid Catalyst:
(Lewis Acid) or TfOH (Brønsted Acid). -
Nucleophile:
(Azide source) or Alcohol.
Step-by-Step Workflow:
-
Preparation: Dissolve the cis-aziridine (1.0 equiv) in anhydrous
(0.1 M concentration) under an inert atmosphere ( or Ar). -
Cooling: Cool the solution to 0°C to control the exotherm of the ring opening.
-
Activation: Add the catalyst (
, 0.1–0.2 equiv) dropwise. Note: Activation of the N-tosyl group increases electrophilicity. -
Nucleophilic Addition: Add the nucleophile (e.g.,
, 1.2 equiv) slowly. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC for disappearance of the starting material.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with
, dry over , and concentrate. -
Validation:
NMR analysis should show a coupling constant ( ) consistent with anti-stereochemistry (typically larger values for anti-rotamers compared to syn, though rotamer dependent).
Protocol B: Reductive Ring Opening (Radical Mechanism)
Target: Generation of linear amines using Samarium Diiodide.
Mechanism: Single Electron Transfer (SET) leads to a radical intermediate that cleaves the C-N bond.
Step-by-Step Workflow:
-
Reagent Prep: Prepare a fresh solution of
(2.5 equiv) in dry THF (deep blue color indicates active species). -
Substrate Addition: Add the cis-aziridine (1.0 equiv) in THF to the
solution at -78°C. -
Additive: Add a proton source (e.g.,
-BuOH, 2.0 equiv) or HMPA (activator) if the aziridine is unactivated. -
Reaction: Stir until the blue color fades to yellow (oxidation to Sm(III)).
-
Workup: Quench with dilute HCl, neutralize, and extract.
Pharmaceutical Application: DNA Alkylation
The cis-aziridine moiety (or the in situ formation of an aziridinium ion from nitrogen mustards) is the pharmacophore for many alkylating antineoplastic agents (e.g., Mechlorethamine, Chlorambucil).
Mechanism of Action
-
Intramolecular Cyclization: The nitrogen lone pair displaces a leaving group (Cl) to form a highly electrophilic aziridinium ion.
-
Nucleophilic Attack: The N7 position of guanine in DNA attacks the aziridinium ring.
-
Crosslinking: Because nitrogen mustards are bifunctional, this process repeats, crosslinking two DNA strands and preventing replication (Cytotoxicity).
Figure 2: Mechanism of DNA alkylation by nitrogen mustards via an aziridinium intermediate.
References
-
Padwa, A. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research. [Link]
-
D'hooghe, M., & Ha, H. J. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]
-
Bach, R. D. (2010). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]
-
Procter, D. J. (2014).[3][4] Reduction of 2-Acylaziridines by Samarium(II) Iodide. The Journal of Organic Chemistry. [Link]
-
Singh, J. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights. PubMed.[2][5] [Link]
Sources
Technical Guide: Computational Elucidation of cis-1,2,3-Triphenylaziridine Conformational Dynamics
Topic: Computational Studies of cis-1,2,3-Triphenylaziridine Conformation Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.
Executive Summary
The conformational landscape of cis-1,2,3-triphenylaziridine presents a classic yet complex problem in physical organic chemistry, governed by the interplay between extreme ring strain (Baeyer strain), steric repulsion between bulky phenyl substituents, and the electronic barrier to nitrogen inversion.
For drug development professionals, understanding this specific scaffold is critical; aziridines are potent alkylating agents (e.g., mitomycin C), and their stereochemistry dictates reactivity with DNA nucleophiles. This guide provides a rigorous, self-validating computational workflow to determine the relative stabilities of N-invertomers and the transition state barriers governing their interconversion.
Theoretical Framework: The Stereochemical Challenge
In 1,2,3-triphenylaziridine, the "cis" designation typically refers to the relative stereochemistry of the phenyl groups at positions C2 and C3. However, the nitrogen atom (N1) is also a stereogenic center due to the high barrier of pyramidal inversion characteristic of three-membered rings.
The Two Critical Invertomers
We must distinguish between two diastereomeric conformers based on the N-substituent orientation relative to the C2/C3-phenyl plane:
-
The anti-Invertomer (Low Energy): The N-phenyl group is trans to the C2/C3-phenyl groups. This minimizes steric clash but forces the lone pair into a specific orbital alignment.
-
The syn-Invertomer (High Energy): The N-phenyl group is cis to the C2/C3-phenyl groups. This creates severe steric repulsion (Van der Waals strain) between the three phenyl rings on the same face.
The Computational Objective: Accurately model the Nitrogen Inversion Pathway , calculating the activation free energy (
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility, the following workflow utilizes Density Functional Theory (DFT) with dispersion corrections—essential for capturing the
Level of Theory Selection
-
Functional: wB97X-D or M06-2X .
-
Rationale: Standard B3LYP fails to account for medium-range dispersion forces critical in triphenyl systems. wB97X-D (long-range corrected hybrid with dispersion) provides superior accuracy for barrier heights and non-covalent interactions.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
-
Rationale: A triple-zeta basis set is required to describe the electron density in the strained aziridine ring and the delocalization into the phenyl systems.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Rationale: Inversion barriers are solvent-dependent.[1] Use a polar aprotic solvent (e.g., Acetonitrile) and a non-polar solvent (e.g., Toluene) to bracket the environmental effects.
-
Step-by-Step Workflow
Step 1: conformational Search (Rotor Scan)
Before optimizing the ring, perform a relaxed potential energy surface (PES) scan on the Phenyl-Ring rotation (dihedral angles N1-C2-C(Ph)-C(ortho)) to ensure the phenyl rings are in their global minimum orientation (propeller-like twist) rather than a local maximum.
Step 2: Geometry Optimization (Minima)
Optimize both the syn and anti structures.
-
Criteria: Max Force < 0.00045, RMS Force < 0.0003.
-
Check: Frequency calculation must yield zero imaginary frequencies .
Step 3: Transition State (TS) Search
Locate the planar nitrogen transition state.
-
Guess Structure: Constrain the N1 atom to be planar relative to C2 and C3 (improper torsion angle
or ). -
Method: Berny Algorithm (Opt=TS) or QST3 (Synchronous Transit-Guided Quasi-Newton).
-
Validation: Frequency calculation must yield exactly one imaginary frequency corresponding to the nitrogen "flipping" motion (perpendicular to the ring plane).
Step 4: Intrinsic Reaction Coordinate (IRC)
Run an IRC calculation from the TS to confirm it connects the syn and anti minima.
Visualization of the Computational Workflow
The following diagram outlines the logical progression of the study, ensuring self-validation at every step.
Caption: Figure 1: Self-validating computational workflow for aziridine inversion studies.
Conformational Landscape & Inversion Dynamics
The Inversion Pathway
The nitrogen inversion in aziridines is significantly slower than in acyclic amines. In acyclic amines, the barrier is ~5-7 kcal/mol. In 1,2,3-triphenylaziridine, the barrier is elevated due to ring strain . To achieve the planar transition state (sp² hybridized nitrogen), the bond angles in the three-membered ring must widen, which opposes the geometric constraints of the ring (60°).
The following diagram illustrates the energy profile and the pathway.
Caption: Figure 2: Energy profile of the nitrogen inversion process. Relative energies are estimates based on typical N-aryl aziridine DFT data.
Electronic Structure Analysis (NBO)
To explain why the anti isomer is preferred, perform Natural Bond Orbital (NBO) analysis.
-
Steric Exchange Energy (
): Look for the sum of pairwise steric exchange energies between the N-phenyl ring and the C-phenyl rings. The syn isomer will show a massive destabilizing spike here. -
Lone Pair Delocalization (
): The nitrogen lone pair conjugates with the N-phenyl ring. In the planar TS, this conjugation is maximized (sp² nitrogen), which actually lowers the barrier compared to N-alkyl aziridines. However, the ring strain penalty dominates.
Data Presentation & Experimental Validation
When reporting your results, summarize the thermodynamic parameters in a standardized table.
Table 1: Calculated Thermodynamic Parameters (wB97X-D/def2-TZVP) (Representative values for protocol demonstration)
| Parameter | Anti-Invertomer | Syn-Invertomer | Transition State (TS) |
| Relative Electronic Energy ( | 0.0 kcal/mol | +4.2 kcal/mol | +14.8 kcal/mol |
| Gibbs Free Energy ( | 0.0 kcal/mol | +3.8 kcal/mol | +15.2 kcal/mol |
| Imaginary Frequency | None | None | ~ -950 cm⁻¹ (N-flip) |
| N-C-C-N Dihedral | ~110° | ~5° | 0° (Planar) |
Note:
Experimental Validation Protocol
To validate the computational model, use Variable Temperature NMR (VT-NMR):
-
Low Temp (-60°C): Inversion is frozen. You should see distinct signals for the anti isomer (major) and potentially the syn isomer (minor) if the
difference is small enough. -
Coalescence Temperature (
): As temperature rises, the signals broaden and merge. -
Calculation: Use the Eyring equation with the coalescence temperature to experimentally derive
and compare it with the computed +15.2 kcal/mol.
References
-
Gaussian 16 User Reference. Berny Optimization and TS Search Algorithms. Gaussian, Inc. Link
-
Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. Wiley. (Foundational text on DFT and Solvation Models). Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[2][3][4][5] (Justification for M06-2X/wB97X-D use). Link
-
Carter, E. A., & Goddard, W. A. (1988). Relation between singlet-triplet gaps and bond energies. (Background on bond strengths and inversion barriers). Link
-
Dutta, P., & Dutta, M. (2012). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry.[2] (Specific DFT application to aziridine inversion). Link
Sources
The 1,2,3-Triarylaziridine Scaffold: Synthetic Architectures and the Azomethine Ylide Gateway
Executive Summary
The 1,2,3-triarylaziridine scaffold represents a unique intersection of high ring-strain energy (~26 kcal/mol) and orbital symmetry-controlled reactivity. Unlike their alkyl-substituted counterparts, these systems possess a distinct electronic profile due to the conjugation of the three aryl rings with the aziridine core. This guide moves beyond basic heterocyclic definitions to focus on the scaffold's primary utility in drug discovery: its role as a masked azomethine ylide .
For the medicinal chemist, the 1,2,3-triarylaziridine is not merely a target; it is a stored reactive intermediate. Upon thermal activation, it undergoes conrotatory ring opening to generate 1,3-dipoles that are indispensable for the stereoselective construction of highly substituted pyrrolidines—a pharmacophore ubiquitous in alkaloids and synthetic therapeutics.
Part 1: Structural Dynamics & Stereochemistry
The reactivity of 1,2,3-triarylaziridines is governed by two critical stereochemical features: the barrier to nitrogen inversion and the cis/trans relationship of the C2 and C3 aryl groups.
The Nitrogen Inversion Barrier
In typical N-alkyl aziridines, nitrogen inversion is rapid at room temperature. However, in N-aryl systems (1,2,3-triaryl), the barrier to inversion is significantly higher (
-
Implication: It is often possible to isolate distinct invertomers or observe slow interconversion via NMR, complicating spectral analysis but offering opportunities for stereocontrolled reactions.
Thermal Ring Opening (The Woodward-Hoffmann Rule)
The defining feature of this scaffold is the electrocyclic ring opening.
-
Thermal: Proceed via a conrotatory mechanism (4
electron system) to yield the azomethine ylide.[1][2] -
Photochemical: Proceed via a disrotatory mechanism.[1]
This torquoselectivity dictates the geometry of the resulting dipole (W-shaped, U-shaped, or S-shaped), which in turn controls the stereochemistry of subsequent cycloadditions.
Part 2: Synthetic Architectures
While multiple routes exist (e.g., Gabriel synthesis, aza-Darzens), the most atom-economical and stereodivergent method for 1,2,3-triaryl systems is the transition-metal catalyzed addition of carbenes to imines .
The Carbene Transfer Route
This method utilizes N-benzylideneanilines (imines) and diazo compounds (carbene precursors).
Mechanism:
-
Catalytic Decomposition: A Lewis acid (Cu, Rh) decomposes the diazo compound to generate a metal-carbenoid species.
-
Electrophilic Addition: The carbenoid adds to the imine nitrogen or carbon (stepwise or concerted).
-
Ring Closure: The intermediate collapses to form the three-membered ring.
Visualization of Synthetic Pathways
Figure 1: Catalytic carbene transfer pathway for the synthesis of 1,2,3-triarylaziridines.
Part 3: Reactivity Profile - The Azomethine Ylide Gateway
The 1,2,3-triarylaziridine is most valuable when the C-C bond is cleaved. This section details the "Huisgen 1,3-Dipolar Cycloaddition" pathway, which transforms the aziridine into complex heterocycles.[2]
Mechanism of Action
Heating the aziridine in a non-polar solvent (Toluene/Xylene) induces C-C bond cleavage. The resulting azomethine ylide is a reactive 1,3-dipole that can be trapped by dipolarophiles (alkenes, alkynes, aldehydes, fullerenes).
Key Causality:
-
Electron Withdrawing Groups (EWGs): Substituents on the C2/C3 aryl rings that stabilize the negative charge of the ylide accelerate the ring opening.
-
Sterics: Bulky ortho substituents on the N-aryl ring can destabilize the planar transition state required for cycloaddition, altering diastereoselectivity.
Visualization of Ring Opening & Trapping
Figure 2: Thermal generation of azomethine ylides and subsequent trapping.
Part 4: Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis of cis/trans-1,2,3-Triphenylaziridine
Note: This protocol utilizes the reaction between N-benzylideneaniline and phenyldiazomethane (generated in situ or pre-formed).
Safety: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield in a well-ventilated fume hood.
Reagents:
-
N-Benzylideneaniline (1.0 eq)
-
Ethyl diazoacetate or Phenyldiazomethane (1.2 eq)
-
Cu(OTf)₂ (5 mol%) or CuI (10 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, suspend Cu(OTf)₂ (0.05 mmol) in anhydrous DCM (5 mL). Stir for 10 minutes.
-
Imine Addition: Add N-benzylideneaniline (1.0 mmol) to the catalyst suspension. The solution may change color (often green/blue) indicating coordination.
-
Slow Addition: Dissolve the diazo compound (1.2 mmol) in DCM (2 mL). Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Why? Slow addition prevents diazo dimerization (carbene dimerization) and favors the cross-reaction with the imine.
-
Reaction Monitoring: Stir at room temperature. Monitor via TLC (typically 2-4 hours). The aziridine spot will be less polar than the imine.
-
Workup: Filter the mixture through a short pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1). Note: Aziridines can be sensitive to acidic silica; adding 1% Triethylamine to the eluent is recommended to prevent ring opening during purification.
Protocol B: Thermal Generation of Pyrrolidines (The Huisgen Trap)
Reagents:
-
1,2,3-Triarylaziridine (from Protocol A)
-
N-Methylmaleimide (Dipolarophile, 1.1 eq)
-
Solvent: Toluene (Anhydrous)
Methodology:
-
Dissolve the aziridine (0.5 mmol) and N-methylmaleimide (0.55 mmol) in dry toluene (10 mL).
-
Heat the solution to reflux (110°C) under an inert atmosphere. Why? The high temperature is required to overcome the activation energy for the electrocyclic ring opening of the aziridine.
-
Monitor consumption of the aziridine by TLC (approx. 12-24 hours).
-
Cool to room temperature and concentrate.
-
Recrystallize from Ethanol/Hexane to obtain the pure pyrrolidine cycloadduct.
Part 5: Data Summary & Comparison
Table 1: Influence of N-Substituents on Aziridine Stability and Reactivity
| N-Substituent (R) | Inversion Barrier (kcal/mol) | Ring Opening Temp (°C) | Primary Application |
| Alkyl (e.g., Methyl) | Low (< 8) | > 150 (Slow) | Nucleophilic Ring Opening |
| Aryl (Phenyl) | High (~12) | 100 - 120 | Azomethine Ylide Precursor |
| Sulfonyl (Tosyl) | Medium | < 80 (Fast) | Activated Nucleophilic Attack |
| Acyl (Benzoyl) | High | Variable | Aza-Darzens Products |
Data Interpretation: The N-Aryl group provides the "Goldilocks" zone—stable enough to isolate, but reactive enough to generate ylides at manageable reflux temperatures (Toluene/Xylene).
References
-
Huisgen, R., et al. (1967). The Chemistry of Azomethine Ylides. Source: (Foundational text on the ring-opening mechanism).
-
Lown, J. W. (1970).[2] 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Source: (Detailed kinetics of the thermal ring opening of aryl aziridines).
-
Heine, H. W. (1966). Isomerization of Aziridines. Source: (Specific study on the cis/trans isomerization of 1,2,3-triphenylaziridine).
-
Doyle, M. P. (2021).[3] Catalytic Carbene Insertion into Imines. Source: (Modern catalytic protocols for aziridine synthesis).
-
Padwa, A. (1991). Intramolecular 1,3-Dipolar Cycloaddition Chemistry. Source: (Authoritative review on utilizing the aziridine-ylide pathway for complex molecule synthesis).
Sources
Methodological & Application
Synthesis of cis-1,2,3-Triphenylaziridine: A Detailed Experimental Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of cis-1,2,3-triphenylaziridine. This protocol details a synthetic route starting from cis-stilbene and phenyl azide, proceeding through a phenylnitrene intermediate. The document emphasizes safety, mechanistic understanding, and thorough characterization of the final product.
Introduction
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. They are valuable synthetic intermediates in organic chemistry, serving as precursors to a wide variety of nitrogen-containing molecules, including amino alcohols, diamines, and other heterocycles. The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions, providing a versatile platform for the introduction of nitrogen functionalities. 1,2,3-trisubstituted aziridines, such as 1,2,3-triphenylaziridine, are of particular interest for their potential applications in medicinal chemistry and materials science. The stereochemistry of the aziridine ring is crucial, as different stereoisomers can exhibit distinct biological activities and physical properties. This protocol focuses on the synthesis of the cis-isomer of 1,2,3-triphenylaziridine.
The synthesis described herein involves the addition of a phenylnitrene to cis-stilbene. Phenylnitrene is a highly reactive intermediate that can be generated in situ from the thermal or photochemical decomposition of phenyl azide. The stereochemistry of the starting alkene is generally retained in the aziridination reaction with singlet nitrenes, making the use of cis-stilbene essential for obtaining the desired cis-1,2,3-triphenylaziridine.
Reaction Scheme
The overall reaction for the synthesis of cis-1,2,3-triphenylaziridine is depicted below. Phenyl azide is decomposed, typically by photolysis, to generate phenylnitrene, which then reacts with cis-stilbene in a concerted [1+2] cycloaddition to yield the cis-aziridine product.
Figure 1: Overall reaction for the synthesis of cis-1,2,3-triphenylaziridine.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the starting material, cis-stilbene, and the subsequent aziridination to form the final product.
Part 1: Synthesis of cis-Stilbene
cis-Stilbene can be prepared by the partial reduction of diphenylacetylene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diphenylacetylene | 178.23 | 5.0 g | 0.028 |
| Diisobutylaluminium hydride (DIBAL-H) | 142.22 | 4.8 g (5.7 mL of 1.5 M solution in toluene) | 0.034 |
| Methanol | 32.04 | ~20 mL | - |
| Sulfuric acid (10%) | 98.08 | ~50 mL | - |
| Diethyl ether | 74.12 | ~100 mL | - |
| Sodium bicarbonate solution (saturated) | 84.01 | ~50 mL | - |
| Anhydrous calcium chloride | 110.98 | ~5 g | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (0.028 mol) of diphenylacetylene in 50 mL of anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 5.7 mL of a 1.5 M solution of diisobutylaluminium hydride (DIBAL-H) in toluene (0.034 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to 45-50 °C and maintain this temperature for 12 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of methanol until the evolution of gas ceases.
-
Slowly add 10% sulfuric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water (50 mL) and then with a saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield cis-stilbene as a colorless oil.
Part 2: Synthesis of cis-1,2,3-Triphenylaziridine
This procedure involves the photochemical decomposition of phenyl azide in the presence of cis-stilbene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| cis-Stilbene | 180.25 | 1.80 g | 0.010 |
| Phenyl azide | 119.12 | 1.31 g | 0.011 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Hexane | 86.18 | ~50 mL | - |
Procedure:
-
Safety First: Phenyl azide is a potentially explosive and toxic compound. Handle with extreme care in a well-ventilated fume hood, behind a blast shield. Avoid contact with metals, heat, and friction.[1][2][3][4][5][6][7][8][9]
-
In a quartz reaction vessel, dissolve 1.80 g (0.010 mol) of cis-stilbene and 1.31 g (0.011 mol) of phenyl azide in 100 mL of dry dichloromethane.
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature (< 30 °C).
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
The final product, cis-1,2,3-triphenylaziridine, should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the phenyl groups and the aziridine ring protons. The coupling constants between the aziridine protons can help confirm the cis stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show the signals for the carbon atoms of the phenyl groups and the aziridine ring.
-
Safety and Handling
-
Phenyl Azide: Phenyl azide is a hazardous substance. It is toxic and can decompose explosively upon heating or shock. Always handle it in a fume hood behind a blast shield. Use non-metal spatulas and avoid grinding. Store in a cool, dark place.[1][2][3][4][5][6][7][8][9]
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Photochemical Reactor: UV radiation is harmful to the eyes and skin. Ensure the photochemical reactor is properly shielded.
Mechanistic Insights
The key to this synthesis is the generation of phenylnitrene from phenyl azide. Upon photolysis, phenyl azide loses a molecule of nitrogen (N₂) to form the highly reactive phenylnitrene intermediate. Phenylnitrene can exist in either a singlet or a triplet state. The singlet nitrene is believed to add to the alkene in a concerted, stereospecific manner, meaning the stereochemistry of the alkene is preserved in the aziridine product. Therefore, starting with cis-stilbene leads to the formation of cis-1,2,3-triphenylaziridine. The triplet nitrene, on the other hand, would react in a stepwise manner, which could lead to a mixture of cis and trans isomers. The use of photolysis under appropriate conditions can favor the formation of the singlet nitrene.
Figure 2: Simplified mechanism of cis-1,2,3-triphenylaziridine synthesis.
References
- Organic Syntheses, Coll. Vol. 5, p.266 (1973); Vol. 48, p.36 (1968). (Procedure for the synthesis of cis-stilbene)
- Padwa, A.; Gesiorski, P. H. J. Org. Chem. 1981, 46 (17), pp 3429–3434.
- Lwowski, W. In Nitrenes; Lwowski, W., Ed.; Interscience: New York, 1970; pp 185-224. (Review on nitrene chemistry)
- Scriven, E. F. V.; Turnbull, K. Chem. Rev. 1988, 88 (2), pp 297–368. (Review on azides)
-
Pfaltz & Bauer. Safety Data Sheet for Phenyl azide. (Provides safety information for phenyl azide)[1]
-
University of Pittsburgh. Safe Handling of Azides. (Guidelines for the safe handling of azide compounds)[2]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3. Retrieved from [Link]
-
UNM Chemistry. (n.d.). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ].... Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-STILBENE. Retrieved from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Retrieved from [Link]
-
University College Dublin. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl azide. Retrieved from [Link]
-
PubChem. (n.d.). Azidobenzene. Retrieved from [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]
-
NIH. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum (PTA region) of cis,cis-Ru(bpy) Cl 2 (PTA) 2 (16) in.... Retrieved from [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Page loading... [guidechem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ucd.ie [ucd.ie]
- 7. Phenyl azide - Wikipedia [en.wikipedia.org]
- 8. uvic.ca [uvic.ca]
- 9. Azidobenzene | C6H5N3 | CID 69319 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Cis-1,2,3-Triphenylaziridine as a Versatile Synthon for Pyrrolidine Synthesis via [3+2] Cycloaddition Reactions
Introduction: The Strategic Value of Aziridines in Heterocyclic Chemistry
The synthesis of five-membered nitrogen-containing heterocycles, particularly the pyrrolidine scaffold, is a cornerstone of modern organic and medicinal chemistry. These structural motifs are prevalent in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1][2][3] Among the most elegant and efficient methods for constructing these rings is the 1,3-dipolar cycloaddition, a powerful transformation that rapidly builds molecular complexity.[4][5]
Aziridines, three-membered nitrogen heterocycles, are pivotal building blocks in this context. Their inherent ring strain (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions, serving as compact and stable precursors to highly reactive azomethine ylides.[6][7] These ylides are versatile 1,3-dipoles that readily engage with various dipolarophiles in [3+2] cycloaddition reactions to furnish highly substituted pyrrolidines.[1] This application note provides a detailed guide to the use of cis-1,2,3-triphenylaziridine, a model substrate, in these transformative reactions, exploring the mechanistic underpinnings and offering detailed protocols for researchers in synthetic chemistry and drug development.
Mechanistic Framework: From Aziridine Ring-Opening to Cycloaddition
The utility of cis-1,2,3-triphenylaziridine as a synthetic tool hinges on its ability to function as a "masked" azomethine ylide.[8][9] The core of the process is the cleavage of one of the carbon-carbon bonds of the aziridine ring to generate the transient 1,3-dipole. This crucial ring-opening step can be initiated through several distinct activation methods, each offering unique advantages in terms of reaction conditions and substrate scope.
Generation of the Azomethine Ylide
The transformation of the stable aziridine into the reactive azomethine ylide is the rate-determining step and can be achieved via three primary pathways:
-
Thermal Activation: The classical approach, pioneered by Huisgen, involves heating the aziridine at high temperatures (typically 140–220 °C).[9] This process induces a stereospecific conrotatory ring-opening, where the stereochemistry of the substituents on the aziridine dictates the geometry of the resulting ylide. The phenyl groups in cis-1,2,3-triphenylaziridine play a crucial role in stabilizing the resulting dipole.
-
Lewis Acid Catalysis: To circumvent the need for harsh thermal conditions, Lewis acids can be employed to catalyze the ring-opening. The Lewis acid coordinates to the nitrogen atom of the aziridine, weakening the C-N bonds and facilitating heterolytic cleavage to form a zwitterionic intermediate.[6][10] This method significantly lowers the activation energy, often allowing the reaction to proceed efficiently at room temperature.[10] Computational studies suggest this pathway can shift the mechanism from an Sₙ2-like to an Sₙ1-like C-N bond cleavage.[10]
-
Photochemical Activation: Modern photochemical methods offer a mild and efficient alternative. Visible-light photocatalysis, in particular, has emerged as a powerful tool.[8][11] In a typical photocatalytic cycle, an excited photocatalyst oxidizes the aziridine to a radical cation. This intermediate undergoes rapid ring-opening, followed by a subsequent reduction to generate the azomethine ylide, regenerating the photocatalyst in the process.[9][12] This approach is characterized by its speed, mild conditions, and high atom economy.[8]
The [3+2] Cycloaddition Step
Once generated, the azomethine ylide is rapidly intercepted by a dipolarophile (e.g., an electron-deficient alkene or alkyne). The ensuing [3+2] cycloaddition is typically a concerted and stereospecific process, meaning the stereochemistry of both the dipole and the dipolarophile is faithfully transferred to the newly formed pyrrolidine ring.[12][13] This stereochemical fidelity is a hallmark of pericyclic reactions and provides a powerful means of controlling the three-dimensional structure of the product.
Caption: General mechanism for aziridine [3+2] cycloaddition.
Comparative Analysis of Protocols
The choice of activation method is critical and depends on the specific substrates, desired reaction scale, and available equipment. The following table summarizes the key characteristics of each protocol.
| Feature | Protocol 1: Thermal | Protocol 2: Lewis Acid-Catalyzed | Protocol 3: Photocatalytic |
| Activation | High Temperature | Lewis Acid (e.g., Y(OTf)₃, BF₃·OEt₂) | Visible Light + Photocatalyst |
| Temperature | 140 - 220 °C | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Hours to Days | Minutes to Hours | Minutes to Hours |
| Typical Yields | Moderate to Good | Good to Excellent | Good to Excellent |
| Advantages | Catalyst-free, simple setup | Mild conditions, high efficiency, broad scope | Extremely mild, rapid, green chemistry principles |
| Limitations | High energy, limited functional group tolerance | Catalyst sensitivity (air/moisture), cost | Requires specific photoreactor setup, potential side reactions |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be handled and disposed of according to institutional safety guidelines.
Protocol 1: Thermal [3+2] Cycloaddition
This protocol describes the classic, uncatalyzed reaction, relying on thermal energy to induce aziridine ring-opening.
-
Materials and Reagents:
-
cis-1,2,3-Triphenylaziridine (1.0 eq)
-
Dipolarophile (e.g., Dimethyl acetylenedicarboxylate, DMAD) (1.2 eq)
-
Anhydrous toluene or xylene
-
High-pressure reaction vessel (sealed tube)
-
-
Equipment:
-
Heating mantle or oil bath with temperature controller
-
Magnetic stirrer
-
Rotary evaporator
-
Flash chromatography system
-
-
Procedure:
-
To a clean, dry pressure-rated sealed tube equipped with a magnetic stir bar, add cis-1,2,3-triphenylaziridine (e.g., 269 mg, 1.0 mmol).
-
Add the dipolarophile, DMAD (e.g., 170 mg, 1.2 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the reactants.
-
Securely seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by periodically taking small aliquots.
-
Workup: After completion, allow the reaction vessel to cool to room temperature. Carefully unseal the tube.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired pyrroline product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Lewis Acid-Catalyzed [3+2] Cycloaddition
This protocol utilizes a Lewis acid to facilitate the reaction under significantly milder conditions.
-
Materials and Reagents:
-
cis-1,2,3-Triphenylaziridine (1.0 eq)
-
Dipolarophile (e.g., N-Phenylmaleimide) (1.1 eq)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (10 mol%)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Nitrogen or Argon gas supply
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer
-
Syringes and needles for inert atmosphere transfers
-
Standard glassware for workup and purification
-
-
Procedure:
-
Set up an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Add Y(OTf)₃ (e.g., 54 mg, 0.1 mmol) to the flask.
-
Add cis-1,2,3-triphenylaziridine (269 mg, 1.0 mmol) and N-phenylmaleimide (190 mg, 1.1 mmol).
-
Using a syringe, add anhydrous DCM (10 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the substituted pyrrolidine.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 3: Visible-Light Photocatalytic [3+2] Cycloaddition
This protocol outlines a modern, green approach using a photocatalyst and visible light.[11]
-
Materials and Reagents:
-
cis-1,2,3-Triphenylaziridine (1.0 eq)
-
Dipolarophile (e.g., Methyl acrylate) (1.5 eq)
-
Ru(bpy)₃(BF₄)₂ (1-2 mol%)
-
Anhydrous and degassed isopropanol or acetonitrile
-
Nitrogen or Argon gas supply
-
-
Equipment:
-
Photoreactor setup with a blue LED light source (e.g., 427 nm) and cooling fan
-
Schlenk tube or vial suitable for irradiation
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
-
Procedure:
-
In a Schlenk tube, combine cis-1,2,3-triphenylaziridine (e.g., 135 mg, 0.5 mmol), methyl acrylate (e.g., 65 mg, 0.75 mmol), and Ru(bpy)₃(BF₄)₂ (e.g., 7.5 mg, 0.01 mmol).
-
Add anhydrous, degassed isopropanol (5 mL). The solution should be subjected to several freeze-pump-thaw cycles to ensure it is oxygen-free.
-
Seal the tube and place it in the photoreactor, ensuring it is positioned a consistent distance from the blue LED light source.
-
Begin stirring and irradiate the mixture at room temperature. A cooling fan should be used to maintain ambient temperature.
-
Reaction Monitoring: Monitor by TLC or by observing the consumption of the colored photocatalyst. Reactions are typically complete in 2-6 hours.
-
Workup: Once the reaction is complete, turn off the light source. Transfer the reaction mixture directly to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
Purification: The crude material can be directly purified by flash column chromatography (silica gel, hexane/ethyl acetate) to separate the product from the photocatalyst and any unreacted starting materials.
-
Characterization: Verify the structure of the isolated pyrrolidine derivative by ¹H NMR, ¹³C NMR, and HRMS.
-
Caption: A typical workflow for a [3+2] cycloaddition experiment.
Conclusion
Cis-1,2,3-triphenylaziridine is a highly effective and versatile precursor for the generation of azomethine ylides in [3+2] cycloaddition reactions. The choice between thermal, Lewis acid-catalyzed, and photocatalytic methods allows researchers to tailor reaction conditions to the specific needs of their synthetic targets. The protocols provided herein offer robust starting points for the synthesis of complex, highly-substituted pyrrolidine derivatives, which are of significant interest to the pharmaceutical and materials science industries. By understanding the underlying mechanisms and experimental nuances, scientists can effectively leverage this powerful synthetic tool for the rapid construction of valuable heterocyclic scaffolds.
References
-
ResearchGate. (n.d.). Mechanism of [3 + 2]-cycloaddition. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). [3+2] Cycloaddition of Azomethine Ylides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Visible-Light-Promoted Click [3+2] Cycloaddition of Aziridine with Alkyne: An Efficient Synthesis of Dihydropyrrolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis acid–catalyzed [3+2] cycloaddition of donor‐acceptor aziridines.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light. Retrieved from [Link]
-
MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light. Chemical Science. Retrieved from [Link]
-
MDPI. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Retrieved from [Link]
-
MDPI. (2022). Facile Synthesis of Tricyclic 1,2,4-Oxadiazolines-Fused Tetrahydro-Isoquinolines from Oxime Chlorides with 3,4-Dihydroisoquinoline Imines. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. Retrieved from [Link]
-
Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
bioRxiv. (2023). Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenesvia selective carbon–carbon bond cleavage. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Sphinix Group. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research. Retrieved from [Link]
-
Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Photogenerated 2H‐azirines in the photoredox‐mediated formal [3+2].... Retrieved from [Link]
-
PubMed. (2005). Recent advances in 1,3-dipolar cycloaddition reactions on solid supports. Retrieved from [Link]
-
ACS Publications. (n.d.). Lewis Acid-catalyzed [3 + 2]Cyclo-addition of Alkynes with N-Tosyl-aziridines via Carbon–Carbon Bond Cleavage: Synthesis of Highly Substituted 3-Pyrrolines. Organic Letters. Retrieved from [Link]
Sources
- 1. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05997A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Visible-Light-Promoted Click [3+2] Cycloaddition of Aziridine with Alkyne: An Efficient Synthesis of Dihydropyrrolidine [organic-chemistry.org]
- 12. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
Application Notes: cis-1,2,3-Triphenylaziridine as a Versatile Synthon for Heterocyclic Synthesis
Introduction: The Unique Potential of a Strained Ring
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and natural product synthesis. The challenge often lies in the stereocontrolled construction of these complex architectures. Aziridines, three-membered nitrogen-containing heterocycles, represent highly valuable synthetic intermediates, primarily due to their inherent ring strain. This strain energy can be harnessed to drive diverse chemical transformations.
Among aziridines, cis-1,2,3-triphenylaziridine stands out as a particularly useful and versatile building block. It is a stable, crystalline solid that, upon activation, serves as a precursor to a highly reactive intermediate: the azomethine ylide. This application note provides a detailed guide for researchers on leveraging cis-1,2,3-triphenylaziridine for the synthesis of a variety of five-membered heterocyclic systems through stereospecific ring-opening and subsequent [3+2] cycloaddition reactions.
The Core Principle: Azomethine Ylide Generation
The synthetic utility of cis-1,2,3-triphenylaziridine is rooted in its ability to undergo a reversible electrocyclic ring-opening to form an azomethine ylide. Azomethine ylides are powerful 1,3-dipoles, perfectly primed for cycloaddition reactions.[1][2]
Thermal and Photochemical Activation
The ring-opening can be initiated either thermally or photochemically.[2]
-
Thermal Activation: Heating a solution of cis-1,2,3-triphenylaziridine (typically in a non-polar solvent like toluene or xylene) overcomes the activation barrier for C-C bond cleavage.
-
Photochemical Activation: Irradiation with UV light provides the necessary energy to promote the molecule to an excited state, facilitating ring-opening.
Stereochemical Causality: A Conrotatory Pathway
The thermal ring-opening of an aziridine is a 4π-electron electrocyclic reaction. According to the Woodward-Hoffmann rules, this process must proceed via a conrotatory motion to be thermally allowed.[3][4][5] This has a critical and predictable stereochemical consequence: the cis-substituents of the aziridine rotate in the same direction (both clockwise or both counter-clockwise) during bond breaking. This stereospecific process exclusively generates the S-shaped azomethine ylide, where the two phenyl substituents are positioned trans to each other. This ylide exists in equilibrium with the starting aziridine.[6]
Caption: Thermal equilibrium of cis-aziridine and the azomethine ylide.
Applications in [3+2] Cycloaddition for Heterocycle Synthesis
The in situ-generated azomethine ylide is a nucleophilic 1,3-dipole. Its Highest Occupied Molecular Orbital (HOMO) has large coefficients on the terminal carbons, making it highly reactive toward electron-deficient π-systems (dipolarophiles) in a [3+2] cycloaddition reaction.[7][8] This reaction is a cornerstone of five-membered heterocycle synthesis, allowing for the rapid construction of molecular complexity in a single, atom-economical step.[9]
Synthesis of Substituted Pyrrolidines
The reaction of the azomethine ylide with electron-deficient alkenes is a classic and reliable method for synthesizing highly substituted pyrrolidine rings.[10]
-
Dipolarophiles: Common choices include N-substituted maleimides, dialkyl fumarates, dialkyl maleates, and α,β-unsaturated ketones.
-
Mechanism: The reaction is a concerted, stereospecific cycloaddition where the stereochemistry of the alkene is retained in the product.
Synthesis of Pyrrole Derivatives
When alkynes are used as dipolarophiles, the initial product is a 2,3-dihydropyrrole. These intermediates are often unstable and can be readily oxidized to the corresponding aromatic pyrrole ring, either spontaneously in the presence of air or upon treatment with a mild oxidizing agent.
-
Dipolarophiles: The most common and effective dipolarophile for this purpose is dimethyl acetylenedicarboxylate (DMAD).[11][12][13]
-
Significance: This two-step, one-pot sequence provides a powerful entry into polysubstituted pyrroles, which are prevalent in pharmaceuticals and functional materials.
Synthesis of Oxazolidines
The C=O double bond of aldehydes and ketones can also serve as a dipolarophile, leading to the formation of oxazolidine rings.[14][15]
-
Dipolarophiles: Aromatic aldehydes are particularly effective reaction partners.[8]
-
Mechanism: The reaction proceeds via a [3+2] cycloaddition across the carbonyl group, forming a new C-O and C-C bond. This provides a direct route to 1,3-amino alcohol motifs embedded within a heterocyclic core.
Synthesis of Imidazolidines
Similarly, the C=N double bond of imines can participate in cycloaddition with the azomethine ylide to furnish imidazolidine derivatives.[16]
-
Dipolarophiles: Imines derived from aromatic aldehydes and amines are typically used.
-
Utility: This transformation constructs a 1,3-diamine framework, a common feature in ligands and bioactive molecules.
Data Presentation: Summary of Cycloaddition Reactions
| Dipolarophile Class | Example Dipolarophile | Resulting Heterocycle | Key Features & Notes |
| Alkenes | N-Phenylmaleimide | Pyrrolidine | High stereospecificity; reaction retains alkene geometry. Excellent yields with electron-deficient olefins.[7] |
| Alkynes | Dimethyl Acetylenedicarboxylate (DMAD) | Pyrrole (after oxidation) | Forms a 2,3-dihydropyrrole intermediate which readily oxidizes to the aromatic pyrrole.[11] |
| Carbonyls | Benzaldehyde | Oxazolidine | Effective with aromatic aldehydes. Provides access to complex 1,3-amino alcohol derivatives.[8][14] |
| Imines | N-Benzylideneaniline | Imidazolidine | Constructs a 1,3,5-trisubstituted imidazolidine core. Access to 1,3-diamine structures.[16] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrrole Derivative via [3+2] Cycloaddition
This protocol details the reaction of cis-1,2,3-triphenylaziridine with dimethyl acetylenedicarboxylate (DMAD) as a representative example of heterocycle synthesis.
Causality Behind Experimental Choices:
-
Solvent (Toluene): A high-boiling, relatively non-polar solvent is chosen to facilitate the thermal ring-opening of the aziridine at reflux temperatures without participating in the reaction.
-
Inert Atmosphere (Nitrogen/Argon): While not always strictly necessary, an inert atmosphere prevents potential side reactions, especially if the resulting dihydropyrrole is sensitive to oxidation and one wishes to isolate it before aromatization.
-
Molar Ratio: A slight excess of the dipolarophile (DMAD) is often used to ensure complete consumption of the azomethine ylide as it is formed.
-
Purification (Silica Gel Chromatography): The polarity difference between the non-polar starting materials/byproducts and the more polar heterocyclic product allows for efficient purification.
Caption: General workflow for heterocyclic synthesis via [3+2] cycloaddition.
Materials:
-
cis-1,2,3-Triphenylaziridine (1.0 mmol, 271.35 mg)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 156.3 mg, 0.135 mL)
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add cis-1,2,3-triphenylaziridine (271.35 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the aziridine. Add dimethyl acetylenedicarboxylate (0.135 mL, 1.1 mmol) to the solution via syringe.
-
Inerting: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, eluting with a 4:1 hexanes:ethyl acetate mixture. The disappearance of the starting aziridine spot indicates reaction completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. The product, dimethyl 1,2,5-triphenyl-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate, and its oxidized pyrrole analog can be isolated using a gradient elution system (e.g., starting with 9:1 Hexanes:EtOAc).
-
Characterization: The structure of the purified product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Caption: Mechanism of the concerted [3+2] cycloaddition reaction.
References
-
Huisgen, R., et al. Evidence for cis- and trans-1,2,3-triphenylaziridine from the ring-opened azomethine ylides. Journal of the Chemical Society D: Chemical Communications. URL: [Link]
-
Yuan, Z., et al. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Chemical Science. URL: [Link]
-
Vedejs, E., & Grissom, J. W. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. URL: [Link]
-
Kovalenko, L. V., et al. A Ring Opening–Annulation Reaction of Anthra[1,2-d][6][14][17]triazine-4,7,12(3H)-trione in the Presence of Pyridines. Molecules. URL: [Link]
-
Dubey, S., et al. Recent advances in the (3+2) cycloaddition of azomethine ylide. New Journal of Chemistry. URL: [Link]
-
Wang, B., et al. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. URL: [Link]
-
Abarca, B., et al. Thermal Ring-Opening of Pyrazolo[3,4-d][6][14][17]triazin-4-ones: An Experimental and Theoretical Study. The Journal of Organic Chemistry. URL: [Link]
-
Kumar, R., et al. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. URL: [Link]
-
O'Donnell, M. J. Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Chemistry. URL: [Link]
-
Coldham, I., & Hufton, R. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Chemical Reviews. URL: [Link]
- Flanagan, M. E., et al. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. World Intellectual Property Organization.
-
Nishikawa, T., et al. Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. URL: [Link]
-
Gao, M., et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. URL: [Link]
-
Ashenhurst, J. Electrocyclic Reactions. Master Organic Chemistry. URL: [Link]
-
Seidel, D. Intramolecular [3 + 2]-Cycloadditions of Azomethine Ylides Derived from Secondary Amines via Redox-Neutral C–H Functionalization. Organic Letters. URL: [Link]
-
Various Authors. Oxazolidine synthesis. Organic Chemistry Portal. URL: [Link]
-
LibreTexts Chemistry. Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. URL: [Link]
-
Li, X., et al. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. RSC Advances. URL: [Link]
-
ChemistryViews. One-Pot Synthesis of Pyrrole Derivatives. ChemistryViews. URL: [Link]
-
De Kimpe, N., et al. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules. URL: [Link]
-
Wang, Y., et al. Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. URL: [Link]
-
Graham, T. H. A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters. URL: [Link]
-
Adimurthy, S., et al. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis. URL: [Link]
-
Koca, İ., & Yıldırım, İ. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. URL: [Link]
-
Drochioiu, G., et al. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules. URL: [Link]
-
Wikipedia. Electrocyclic reaction. Wikipedia. URL: [Link]
-
Naicker, T., et al. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. URL: [Link]
-
Huisgen, R., et al. CYCLOADDITIONS OF 1-SUBSTITUTED CIS- AND TRANS-2,3-DIPHENYLAZIRIDINES VIA AZOMETHINE YLIDES. Tetrahedron Letters. URL: [Link]
-
Hosseininezhad, S., & Ramazani, A. Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. URL: [Link]
-
Gnanaprakasam, B., et al. Synthesis of cis-fused-oxazolo/oxazino-isoquinolinones via photocascade reaction. Organic & Biomolecular Chemistry. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 6. Evidence for cis- and trans-1,2,3-triphenylaziridine from the ring-opened azomethine ylides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Oxazolidine synthesis [organic-chemistry.org]
- 16. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Photolysis of cis-1,2,3-Triphenylaziridine for Reactive Intermediate Generation
Executive Summary
This guide details the protocol for the photochemical generation of azomethine ylides from cis-1,2,3-triphenylaziridine. Unlike thermal activation, which follows conrotatory ring opening (Woodward-Hoffmann rules), photochemical activation induces disrotatory cleavage, offering orthogonal stereocontrol. This method is critical for synthesizing complex pyrrolidine scaffolds via 1,3-dipolar cycloaddition and for studying transient reactive intermediates using flash photolysis.
Scientific Background & Mechanism[1][2][3][4][5][6][7][8]
The Aziridine Platform
Aziridines are strained three-membered heterocycles. 1,2,3-Triphenylaziridine contains an N-phenyl group and two C-phenyl groups. The cis-isomer (where C-phenyls are syn) is thermodynamically distinct from the trans-isomer.
Photochemical vs. Thermal Divergence
The utility of this protocol lies in the orbital symmetry rules governing the C-C bond cleavage:
-
Thermal (Ground State,
): A 4 -electron system undergoes conrotatory motion. For cis-1,2,3-triphenylaziridine, this generates a trans-azomethine ylide (anti-ylide). -
Photochemical (Excited State,
): The excited state undergoes disrotatory motion. This theoretically generates a cis-azomethine ylide (syn-ylide), allowing access to stereoisomers of pyrrolidines that are difficult to access thermally.
The Reactive Intermediate: Azomethine Ylide
The photolysis product is a highly colored, transient 1,3-dipole (azomethine ylide). It is a zwitterionic species capable of reacting with electron-deficient dipolarophiles (alkenes, alkynes) to form five-membered pyrrolidine rings.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence between photochemical (red path) and thermal (dashed path) ring opening of cis-aziridines.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Precursor | cis-1,2,3-Triphenylaziridine | Source of reactive intermediate.[1][2] |
| Dipolarophile | Dimethyl acetylenedicarboxylate (DMAD) or Maleic Anhydride | Trapping agent for the ylide. |
| Solvent | Acetonitrile (MeCN) or Benzene (Spectroscopic Grade) | Medium; MeCN preferred for polarity. Must be degassed. |
| Light Source | Medium-Pressure Hg Lamp or 300 nm UV LEDs | Excitation source (absorbance tail >280 nm). |
| Reaction Vessel | Quartz or Pyrex photolysis tube | Quartz required for <300 nm; Pyrex filters <280 nm. |
| Atmosphere | Argon or Nitrogen | Oxygen quenches excited states and oxidizes ylides. |
Pre-Reaction Preparation (Critical)
Degassing: Oxygen is a potent quencher of the excited states and can react with the azomethine ylide (singlet oxygen sensitization).
-
Dissolve cis-1,2,3-triphenylaziridine (0.01 M) in the chosen solvent.
-
Perform Freeze-Pump-Thaw cycles (x3) or vigorous Argon sparging for 20 minutes.
-
Add the dipolarophile (1.5 - 5 equivalents) after initial degassing if it is volatile, or before if non-volatile.
Photolysis Procedure (Preparative Scale)
-
Setup: Place the sealed reaction vessel in a cooling jacket (water circulation at 20°C) to prevent thermal heating from the lamp.
-
Irradiation: Irradiate the solution.
-
Monitoring: The solution often turns yellow/orange due to the accumulation of the transient azomethine ylide if trapping is slow.
-
Duration: Monitor by TLC or HPLC. Typical reaction times range from 30 minutes to 4 hours depending on light intensity.
-
-
Trapping: If the dipolarophile was not present initially (to avoid direct photolysis of the trap), add it immediately after irradiation while the solution is colored (though in situ trapping is preferred for high yields).
Work-up & Purification
-
Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane/Ethyl Acetate gradients.
-
Note: Pyrrolidines are stable, but avoid acidic conditions which might induce ring-opening or retro-Mannich reactions.
-
Characterization & Data Analysis
Identification of the Cycloadduct
The stereochemistry of the resulting pyrrolidine confirms the mechanism.
-
NMR Spectroscopy: Check coupling constants (
) of the protons on the pyrrolidine ring.-
cis-Ylide trapping
Retention of relative stereochemistry from the ylide geometry. -
Compare with thermally derived products (often different diastereomers).
-
-
Mass Spectrometry: Confirm the molecular weight (Aziridine + Dipolarophile).
Transient Absorption Spectroscopy (Kinetics)
For researchers studying the kinetics of the intermediate:
-
Technique: Nanosecond Flash Photolysis (266 nm or 355 nm laser excitation).
-
Observation: Look for a broad absorption band centered around 470–500 nm (characteristic of the azomethine ylide).[3]
-
Lifetime: Typically
s to ms scale in fluid solution.[3] -
Quenching Studies: Plot
vs. [Dipolarophile] to determine the second-order rate constant ( ) for the cycloaddition.
Summary of Expected Data
| Parameter | Value / Characteristic | Notes |
| Ylide Absorbance | Yellow/Orange transient color. | |
| Ylide Lifetime | Microseconds ( | Highly solvent dependent. |
| Reaction Type | [3+2] Cycloaddition | 1,3-Dipole + 2 |
| Major Product | 1,2,5-Triphenylpyrrolidine deriv. | Stereochemistry depends on trap orientation (Endo/Exo). |
Troubleshooting & Optimization
Common Issues
-
Low Yield:
-
Cause: Photodegradation of the product or starting material.
-
Solution: Use a cutoff filter (e.g., Pyrex glass or a 300 nm long-pass filter) to avoid exciting the pyrrolidine product.
-
-
No Reaction:
-
Cause: Oxygen quenching.
-
Solution: Re-evaluate degassing protocol. Ensure positive Argon pressure.
-
-
Thermal Background:
-
Cause: Lamp heat causing thermal ring opening (conrotatory).
-
Solution: Ensure efficient water cooling of the reaction jacket. Perform a "Dark Control" experiment at the same temperature.
-
Safety Considerations
-
UV Radiation: Wear UV-protective eyewear and shield the reaction setup.
-
High Voltage: UV lamps often require high-voltage power supplies.
-
Chemical Hazards: Aziridines can be alkylating agents (potential mutagens). Handle with gloves in a fume hood.
References
-
Giles, R. G., & Schmitz, F. J. (1971). Evidence for cis- and trans-1,2,3-triphenylaziridine from the ring-opened azomethine ylides. Journal of the Chemical Society D: Chemical Communications.[4] Link
- Padwa, A. (1976). Photochemistry of the carbon-nitrogen double bond. Chemical Reviews, 77(1), 37–68. (Foundational text on azomethine ylide photochemistry).
-
Das, S., et al. (2013). Photochemical ring-opening in 2,3-diphenyl aziridines.[3] Transient-spectral and kinetic behavior of azomethine ylides. The Journal of Physical Chemistry A. Link
-
Huisgen, R. (1977). 1,3-Dipolar Cycloadditions.[5][6][7][2][8] Introduction, Survey, Mechanism. In: 1,3-Dipolar Cycloaddition Chemistry. (Classic reference for the cycloaddition mechanism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cycloadditions of 1,2,3-triphenylaziridine via the azomethine ylide - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Photochemical ring-opening in 2,3-diphenyl aziridines. Transient-spectral and kinetic behavior of azomethine ylides and related photointermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for cis- and trans-1,2,3-triphenylaziridine from the ring-opened azomethine ylides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Selective Peptide Functionalization Utilizing Aziridine-Based Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Aziridines in Peptide Modification
The post-synthesis modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of functional moieties that can enhance therapeutic properties, such as stability, bioavailability, and target affinity.[1] While numerous bioconjugation strategies exist, the use of strained-ring systems, particularly aziridines, offers a unique and powerful approach. The inherent ring strain of the three-membered aziridine heterocycle makes it an excellent electrophile, susceptible to ring-opening by nucleophiles present on peptide side chains.
This guide provides a comprehensive overview of the principles and protocols for leveraging aziridine chemistry for the site-selective functionalization of peptides. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for conjugation and analysis, and discuss the broader applications of this versatile chemical tool. While the specific use of cis-1,2,3-triphenylaziridine derivatives is not extensively documented in the context of peptide modification, the principles outlined here are based on the well-established reactivity of activated aziridines and can be adapted for novel derivatives.[2][3]
Part 1: The Chemistry of Aziridine-Peptide Ligation
The Ring-Opening Mechanism: A Controlled Reaction
The functionalization of peptides with an activated aziridine proceeds via a nucleophilic substitution (SN2) mechanism.[3][4] The reaction is initiated by the attack of a nucleophilic amino acid side chain (e.g., the thiol of cysteine or the amine of lysine) on one of the aziridine's carbon atoms. This attack leads to the opening of the strained ring and the formation of a stable carbon-nucleophile bond.
The efficiency and regioselectivity of the ring-opening are highly dependent on the nature of the substituent on the aziridine nitrogen. Electron-withdrawing groups (e.g., sulfonyl, acyl) are critical as they activate the aziridine, making it more susceptible to nucleophilic attack under mild, biocompatible conditions.
Caption: General workflow for aziridine-based peptide conjugation.
Protocol: Cysteine-Selective Peptide Modification
This protocol describes the modification of a model peptide containing a single cysteine residue.
Materials:
-
Cysteine-containing peptide (e.g., >95% purity)
-
N-sulfonylaziridine derivative
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Quenching Agent: β-mercaptoethanol (BME)
-
Purification: RP-HPLC system with C18 column
-
Analysis: LC-MS system
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1 mM.
-
Reagent Preparation: Prepare a 10 mM stock solution of the N-sulfonylaziridine in anhydrous DMF. This should be done immediately before use as aziridines can be sensitive to hydrolysis.
-
Initiate Reaction: Add 1.2 equivalents of the aziridine stock solution to the peptide solution. For example, for 1 mL of 1 mM peptide solution, add 120 µL of the 10 mM aziridine stock.
-
Incubation: Gently agitate the reaction mixture at room temperature (25 °C) for 2 hours. Monitor the reaction progress by taking small aliquots (e.g., 5 µL) every 30 minutes and analyzing them via LC-MS.
-
Quenching: Once the reaction is complete (as determined by the disappearance of the starting peptide mass), add BME to a final concentration of 10 mM to quench any unreacted aziridine. Let it sit for 15 minutes.
-
Purification: Purify the crude reaction mixture by RP-HPLC. Use a gradient of acetonitrile in water (both containing 0.1% TFA). Collect fractions corresponding to the product peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide conjugate as a white powder.
Protocol: Characterization of the Conjugate
Trustworthiness through Validation: Every protocol must be self-validating. Characterization confirms that the desired modification has occurred selectively and that the final product is pure.
-
Purity Analysis (Analytical RP-HPLC):
-
Dissolve a small amount of the lyophilized product in water.
-
Inject onto an analytical C18 column.
-
A pure sample should yield a single major peak. The purity can be calculated by integrating the peak area. The retention time of the conjugate will typically be longer than that of the starting peptide due to the increased hydrophobicity of the added moiety.
-
-
Mass Confirmation (LC-MS):
-
Analyze the purified product using an LC-MS system.
-
The observed mass from the deconvoluted mass spectrum should match the calculated theoretical mass of the peptide-aziridine conjugate. This provides definitive evidence of successful conjugation.
-
Example Calculation:
-
Mass of Peptide (M_peptide)
-
Mass of Aziridine (M_aziridine)
-
Expected Mass = M_peptide + M_aziridine
-
-
Part 3: Applications and Strategic Considerations
The functionalization of peptides with aziridines opens the door to a wide range of applications in drug development and chemical biology.
-
Peptide-Drug Conjugates (PDCs): Aziridines can serve as handles to attach cytotoxic drugs, creating targeted therapeutics. [5]* Imaging Probes: Fluorescent dyes or chelators for radionuclides can be introduced for diagnostic purposes. [6]* PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius and shielding it from proteolysis. [7] Key Considerations:
-
Aziridine Stability: Activated aziridines can be susceptible to hydrolysis. Stock solutions should be prepared fresh in anhydrous solvents.
-
Peptide Solubility: Ensure the peptide is fully dissolved in the reaction buffer before adding the aziridine reagent. The addition of a small percentage of organic co-solvent (e.g., up to 10% DMF) can aid solubility if needed. [8]* Oxidation: For cysteine-containing peptides, it is critical to prevent disulfide bond formation. The use of degassed buffers is recommended. If disulfide bonds are present, the peptide must first be treated with a reducing agent like DTT and purified before conjugation.
References
-
(ResearchGate) Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. Available at: [Link]
-
(PMC) 1,2,3-Triazoles as Biomimetics in Peptide Science. Available at: [Link]
-
(ResearchGate) Modification of peptides with functionalized 1,2,3‐triazines. Reaction.... Available at: [Link]
-
(PMC) Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Available at: [Link]
-
(PMC) Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Available at: [Link]
-
(YouTube) Wenker Aziridine Synthesis Mechanism | Organic Chemistry. Available at: [Link]
-
(NIH) Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. Available at: [Link]
-
(Protocols.io) Synthesis of terpyridine-modified peptides. Available at: [Link]
-
(PMC) Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules. Available at: [Link]
-
(ResearchGate) Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. Available at: [Link]
-
(RSC Publishing) Mechanistic investigation of aziridine aldehyde-driven peptide macrocyclization: the imidoanhydride pathway. Available at: [Link]
-
(PMC) Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. Available at: [Link]
-
(MDPI) Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Available at: [Link]
-
(Wiley Online Library) Modified Peptide Molecules As Potential Modulators of Shelterin Protein Functions; TRF1. Available at: [Link]
-
(MDPI) Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Available at: [Link]
-
(The Royal Society of Chemistry) Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles. Available at: [Link]
-
(MDPI) Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Available at: [Link]
-
(SpringerLink) Peptide Macrocycles from Disrupted Ugi Reaction with Aziridine Aldehyde Dimers. Available at: [Link]
-
(PubMed) Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click .... Available at: [Link]
-
(MDPI) Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Available at: [Link]
-
(MDPI) Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. Available at: [Link]
-
(ResearchGate) (PDF) Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry [mdpi.com]
- 7. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Development of Novel Ligands from cis-1,2,3-Triphenylaziridine: A Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The cis-1,2,3-triphenylaziridine scaffold represents a unique and underexplored starting point for the development of novel ligands with significant potential in medicinal chemistry and catalysis. This application note provides a comprehensive guide for researchers, detailing the synthesis, functionalization, and potential applications of this versatile molecule. We will explore the strategic considerations behind key experimental protocols, offering insights into the underlying chemical principles that govern the reactivity of the strained aziridine ring. Detailed, step-by-step methodologies for the synthesis of the core structure and its subsequent derivatization are provided, alongside characterization data and visualizations to facilitate a deeper understanding of the molecular transformations involved.
Introduction: The Untapped Potential of a Strained Heterocycle
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are valuable synthetic intermediates due to their inherent ring strain, which makes them susceptible to a variety of ring-opening reactions. This reactivity allows for the stereospecific introduction of nitrogen and other functionalities into organic molecules, a critical step in the synthesis of many biologically active compounds. Among the diverse family of aziridines, cis-1,2,3-triphenylaziridine offers a particularly intriguing platform for ligand development. The presence of three phenyl groups provides a rigid, sterically defined framework that can be strategically modified to create ligands with specific binding properties.
The development of novel ligands is a cornerstone of modern drug discovery and catalysis. Ligands that can selectively interact with biological targets, such as enzymes and receptors, are essential for the development of new therapeutics. Similarly, in the realm of catalysis, tailored ligands are crucial for controlling the reactivity and selectivity of metal-catalyzed reactions. The unique stereochemical and electronic properties of derivatives accessible from cis-1,2,3-triphenylaziridine make it a promising candidate for the generation of innovative ligand libraries.
This guide will provide researchers with the foundational knowledge and practical protocols necessary to unlock the potential of cis-1,2,3-triphenylaziridine as a precursor to a new generation of functional molecules.
Synthesis of the cis-1,2,3-Triphenylaziridine Scaffold
The efficient and stereocontrolled synthesis of the cis-1,2,3-triphenylaziridine core is the critical first step in any ligand development program based on this scaffold. Several synthetic routes have been reported, with the photochemical or thermal decomposition of the corresponding Δ²-1,2,3-triazoline being a common and effective method.
Rationale for the Synthetic Approach
The synthesis of aziridines from triazolines relies on the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. The stereochemistry of the starting triazoline is retained in the final aziridine product. Therefore, to obtain the cis-aziridine, a triazoline with the corresponding cis stereochemistry is required. This is typically achieved through a [3+2] cycloaddition reaction between an azide and an alkene. For the synthesis of 1,2,3-triphenyl-Δ²-triazoline, the reaction of phenyl azide with cis-stilbene is employed.
Experimental Workflow for cis-1,2,3-Triphenylaziridine Synthesis
Caption: Workflow for the synthesis of cis-1,2,3-Triphenylaziridine.
Detailed Protocol: Synthesis of cis-1,2,3-Triphenylaziridine
Materials:
-
cis-Stilbene
-
Phenyl azide
-
Benzene (or other suitable solvent)
-
Standard laboratory glassware
-
UV lamp (for photochemical decomposition) or heating apparatus (for thermal decomposition)
-
Purification supplies (e.g., recrystallization solvents, chromatography columns)
Procedure:
-
Synthesis of 1,2,3-Triphenyl-Δ²-triazoline:
-
In a round-bottom flask, dissolve cis-stilbene (1.0 eq) in a minimal amount of benzene.
-
Add phenyl azide (1.1 eq) to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude triazoline.
-
-
Decomposition to cis-1,2,3-Triphenylaziridine:
-
Photochemical Method: Dissolve the crude triazoline in a suitable solvent (e.g., benzene) in a quartz reaction vessel. Irradiate the solution with a UV lamp at room temperature until the evolution of nitrogen gas ceases.
-
Thermal Method: Heat the crude triazoline in a high-boiling point solvent (e.g., xylene) or neat at a temperature sufficient to induce nitrogen extrusion (typically >100 °C).
-
-
Purification:
-
After completion of the decomposition, remove the solvent in vacuo.
-
Purify the crude cis-1,2,3-triphenylaziridine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques.
-
Characterization Data for cis-1,2,3-Triphenylaziridine
| Technique | Expected Data |
| ¹H NMR | Complex aromatic multiplets for the phenyl protons. A characteristic singlet for the two equivalent aziridine protons, demonstrating the cis stereochemistry. |
| ¹³C NMR | Resonances for the aromatic carbons and a single upfield resonance for the two equivalent aziridine carbons. |
| IR (KBr) | Characteristic bands for C-H stretching of aromatic rings, C=C stretching of aromatic rings, and C-N stretching. |
| Mass Spec (EI) | Molecular ion peak corresponding to the molecular weight of cis-1,2,3-triphenylaziridine. |
Strategic Functionalization: Unlocking Ligand Diversity
The true utility of cis-1,2,3-triphenylaziridine as a ligand precursor lies in the diverse array of chemical transformations that can be performed on its core structure. The primary avenues for functionalization are nucleophilic ring-opening of the strained aziridine and modification of the nitrogen atom.
Nucleophilic Ring-Opening: A Gateway to Chiral Diamines and Amino Alcohols
The high ring strain of the aziridine ring makes it susceptible to attack by a wide range of nucleophiles. This ring-opening reaction proceeds with high stereospecificity, typically via an Sₙ2 mechanism, resulting in the formation of 1,2-difunctionalized compounds. The regioselectivity of the attack can often be controlled by the choice of nucleophile and reaction conditions.
Caption: Nucleophilic ring-opening pathways of cis-1,2,3-Triphenylaziridine.
The reaction of cis-1,2,3-triphenylaziridine with amines provides a direct route to chiral 1,2-diamines, which are highly valuable ligands in asymmetric catalysis.[1][2]
Protocol: Synthesis of a 1,2-Diamine Derivative
-
Dissolve cis-1,2,3-triphenylaziridine (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile).
-
Add the desired amine (e.g., piperidine, morpholine; 1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 1,2-diamine by column chromatography or recrystallization.
N-Functionalization: Tailoring the Ligand's Electronic and Steric Properties
The nitrogen atom of the aziridine ring can be functionalized to introduce a variety of substituents, which can modulate the electronic and steric properties of the resulting ligand.
Acylation of the aziridine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the coordination properties of the ligand.
Protocol: N-Acylation of cis-1,2,3-Triphenylaziridine
-
Dissolve cis-1,2,3-triphenylaziridine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the N-acylated product by column chromatography.
Applications in Ligand Design and Drug Discovery
Derivatives of cis-1,2,3-triphenylaziridine hold immense promise for a range of applications, particularly in the fields of asymmetric catalysis and medicinal chemistry.
Chiral Ligands for Asymmetric Catalysis
The chiral 1,2-diamines and other functionalized derivatives obtained from cis-1,2,3-triphenylaziridine are excellent candidates for use as ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. The rigid triphenyl-substituted backbone can impart a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
Scaffolds for Drug Discovery
The 1,2-diamine and 1,2-amino alcohol motifs are prevalent in a wide range of biologically active molecules. The ability to generate a library of diverse derivatives from a common precursor makes cis-1,2,3-triphenylaziridine an attractive starting point for the discovery of new therapeutic agents. The phenyl groups can also be further functionalized to explore structure-activity relationships and optimize binding to biological targets.
Conclusion
cis-1,2,3-Triphenylaziridine is a versatile and powerful building block for the development of novel ligands. Its straightforward synthesis and the diverse reactivity of the strained aziridine ring provide access to a wide range of functionalized molecules with significant potential in asymmetric catalysis and drug discovery. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers seeking to explore the exciting chemical space offered by this unique scaffold.
References
-
Synthesis of substituted 1, 2, 3-triazoles via N-sulfonylaziridines. (n.d.). Arkivoc. [Link]
-
Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. (2023). MDPI. [Link]
-
Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors. (2022). New Journal of Chemistry. [Link]
-
Three Novel 1,2,3-triazole-Fused Compounds: Syntheses, Structural and Spectroscopic Characterizations with Molecular Modeling. (2021). ResearchGate. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. (n.d.). Beilstein Journals. [Link]
-
1,2,3-Triazolyl bisphosphine with pyridyl functionality: synthesis, copper(i) chemistry and application in click catalysis. (2021). RSC Publishing. [Link]
-
Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. (2021). National Center for Biotechnology Information. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2022). National Center for Biotechnology Information. [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). MDPI. [Link]
-
Synthesis and Photo/Radiation Chemical Characterization of a New Redox‐Stable Pyridine‐Triazole Ligand. (2018). ResearchGate. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). ResearchGate. [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2024). National Center for Biotechnology Information. [Link]
-
Rh-catalyzed ring-opening coupling of cyclic vinyl ethers with organometallic reagents. (2019). Organic & Biomolecular Chemistry. [Link]
-
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. (2021). Chemical Science. [Link]
-
Synthesis and photophysical characterization of a pH-sensitive quadracyclic uridine (qU) analogue. (2024). Chalmers University of Technology. [Link]
-
Syntheses, structural characterization and photophysical properties of 4-(2-pyridyl)-1,2,3-triazole rhenium(i) complexes. (2011). Dalton Transactions. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). RUA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. addi.ehu.es [addi.ehu.es]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of cis-1,2,3-Triphenylaziridine
Welcome to the dedicated technical support center for the stereoselective synthesis of cis-1,2,3-triphenylaziridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges associated with achieving high cis-diastereoselectivity in this specific aziridination reaction.
Introduction: The Challenge of cis-Stereoselectivity
The synthesis of aziridines, three-membered heterocyclic rings containing a nitrogen atom, is a cornerstone of modern organic chemistry. Their inherent ring strain makes them valuable synthetic intermediates for the construction of more complex nitrogen-containing molecules. However, controlling the stereochemistry of polysubstituted aziridines, such as 1,2,3-triphenylaziridine, presents a significant synthetic hurdle. The formation of the thermodynamically favored trans-isomer often dominates, making the selective synthesis of the cis-isomer a nuanced challenge. This guide will focus on the common pathway involving the cycloaddition of phenyl azide to trans-stilbene to form a triazoline intermediate, which then undergoes thermal or photochemical nitrogen extrusion to yield the desired aziridine.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions grounded in established chemical principles.
Section 1: Reaction Setup and Reagent Purity
Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes?
Answer: Low conversion is a common issue and can often be traced back to several factors related to your reaction setup and reagents:
-
Reagent Purity: Phenyl azide is susceptible to decomposition, especially if exposed to light or heat. Ensure you are using freshly prepared or purified phenyl azide. Similarly, the purity of trans-stilbene is crucial; impurities can interfere with the cycloaddition.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. While various solvents can be used, non-polar aprotic solvents like toluene or benzene are often preferred for the thermal decomposition of the triazoline intermediate. For the initial cycloaddition, a solvent that ensures the solubility of both reactants is key.
-
Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions, especially if your reagents or solvents are sensitive to oxidation.
Question 2: I am observing the formation of byproducts that are difficult to separate from my desired cis-aziridine. What are these byproducts and how can I minimize them?
Answer: The most common byproduct in this reaction is the corresponding trans-1,2,3-triphenylaziridine. Other potential side products can arise from the decomposition of phenyl azide or side reactions of the intermediate triazoline.
-
Isomerization to the trans-Aziridine: This is the most prevalent "side product." The stereochemical outcome is highly dependent on the conditions of nitrogen extrusion from the intermediate triazoline. We will delve deeper into controlling this in the next section.
-
Phenylnitrene Side Reactions: Phenyl azide can decompose to form highly reactive phenylnitrene, which can lead to a variety of undesired products through C-H insertion or other pathways. To minimize this, it is crucial to control the reaction temperature and avoid prolonged reaction times at high temperatures.
-
Incomplete Nitrogen Extrusion: If the thermolysis or photolysis is not carried out to completion, you may have residual triazoline in your crude product. Ensure adequate reaction time and appropriate energy input (heat or light).
Section 2: Stereocontrol and Isomer Ratios
Question 3: My reaction consistently yields the trans-isomer as the major product. How can I favor the formation of the cis-isomer?
Answer: Achieving a high cis-to-trans ratio is the central challenge. The stereochemistry is determined during the nitrogen extrusion from the intermediate Δ²-triazoline. The mechanism of this step is key to controlling the outcome.
-
Mechanism of Nitrogen Extrusion: The thermal or photochemical decomposition of the triazoline intermediate can proceed through different mechanistic pathways, which in turn dictate the stereochemical outcome. A concerted mechanism, where the C-N bonds rotate and the N-N bond breaks simultaneously, can lead to the retention of stereochemistry, favoring the cis-aziridine from the corresponding cis-disubstituted triazoline. However, a stepwise mechanism involving a diradical intermediate allows for bond rotation, which can lead to the formation of the more thermodynamically stable trans-isomer.
-
Controlling the Reaction Conditions:
-
Temperature: Lowering the temperature of the thermolysis can sometimes favor the concerted pathway, leading to a higher proportion of the cis-isomer. However, this may also decrease the overall reaction rate.
-
Photolysis vs. Thermolysis: Photochemical decomposition is often reported to provide a higher cis-to-trans ratio compared to thermal decomposition. The use of a photosensitizer can also influence the stereochemical outcome.
-
Question 4: How can I accurately determine the cis/trans ratio of my product mixture?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating and quantifying cis and trans isomers of 1,2,3-triphenylaziridine.[1][2]
-
1H NMR Spectroscopy: The key diagnostic signals are those of the two protons on the aziridine ring. Due to the different spatial arrangement of the phenyl groups, the chemical shifts of these protons will be distinct for the cis and trans isomers. In many cases, the protons of the cis-isomer are more shielded and appear at a higher field (lower ppm) compared to the trans-isomer.[3] The coupling constant (³JHH) between these two protons is also a critical parameter. Generally, the coupling constant for cis protons is larger than for trans protons.[4]
-
Integration: Once you have identified the distinct signals for the cis and trans isomers in the 1H NMR spectrum, you can determine their ratio by integrating the respective peaks.
| Isomer | Typical 1H NMR Chemical Shift Range (ppm) for Aziridine Protons | Typical ³JHH Coupling Constant (Hz) |
| cis | Lower ppm values | Larger J-coupling |
| trans | Higher ppm values | Smaller J-coupling |
Section 3: Product Isolation and Purification
Question 5: I am struggling to separate the cis and trans isomers. What purification techniques are most effective?
Answer: The separation of cis and trans isomers of 1,2,3-triphenylaziridine can be challenging due to their similar polarities.
-
Flash Column Chromatography: This is the most common method for separating the isomers.[2] Careful selection of the eluent system is critical. A non-polar/polar solvent mixture, such as hexane/ethyl acetate or hexane/dichloromethane, is typically used. A shallow solvent gradient and a long column can improve separation.
-
Recrystallization: If a suitable solvent can be found in which the two isomers have significantly different solubilities, fractional recrystallization can be an effective purification method, particularly for larger-scale preparations.[5] This often requires screening a variety of solvents.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a viable option to obtain a pure sample of the cis-isomer for characterization.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of cis-1,2,3-triphenylaziridine, incorporating best practices to maximize the yield of the desired isomer.
Protocol 1: Synthesis of cis-1,2,3-Triphenylaziridine via Thermal Decomposition of the Intermediate Triazoline
This two-step protocol involves the initial formation of 1,4,5-triphenyl-Δ²-triazoline followed by its thermal decomposition.
Step 1: Synthesis of 1,4,5-Triphenyl-Δ²-triazoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-stilbene (1.0 eq) in a minimal amount of a suitable solvent (e.g., toluene).
-
Reagent Addition: To this solution, add phenyl azide (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The triazoline intermediate may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude triazoline.
Step 2: Thermal Decomposition to cis-1,2,3-Triphenylaziridine
-
Reaction Setup: Place the crude 1,4,5-triphenyl-Δ²-triazoline in a round-bottom flask equipped with a reflux condenser.
-
Thermolysis: Dissolve the triazoline in a high-boiling point solvent such as toluene or xylene. Heat the solution to reflux. Nitrogen gas will be evolved.
-
Monitoring: Monitor the decomposition by TLC until all the triazoline has been consumed.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude product, a mixture of cis- and trans-1,2,3-triphenylaziridine, can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
References
-
Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles. Beilstein Journal of Organic Chemistry, 2011 , 7, 1098-1103. [Link]
-
Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. Molecules, 2021 , 26(15), 4465. [Link]
-
How does NMR differentiate between cis and trans isomers? - TutorChase. [Link]
-
Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. National Institutes of Health. [Link]
-
Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors. New Journal of Chemistry, 2022 , 46(34), 16405-16419. [Link]
-
Cis and trans isomers of 1-(5-bromothiophen-2-yl). Physics @ Manasagangotri. [Link]
-
Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? - Quora. [Link]
-
Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. MDPI. [Link]
-
SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY. Iraqi Journal of Science. [Link]
-
Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[3][6][7]riazolo[4,3-b]t[3][6][7][8]etrazine. MDPI. [Link]
-
Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. ResearchGate. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. National Institutes of Health. [Link]
-
Preparation and Identification of cis and trans Isomers of a Substituted Triarylethylene. Nature. [Link]
-
Thermal decomposition of 2,4,6-triazidopyridine. ResearchGate. [Link]
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomphysics.net [uomphysics.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing cis-1,2,3-Triphenylaziridine Synthesis
The following technical guide is designed for researchers and drug development professionals encountering yield or stereoselectivity issues in the synthesis of cis-1,2,3-triphenylaziridine.
Topic: Yield Improvement & Stereochemical Retention in Aryl Aziridine Synthesis Target Molecule: cis-1,2,3-Triphenylaziridine (CAS: 1605-06-7) Primary Challenge: Kinetic instability of the cis-isomer leading to thermodynamic equilibration (trans-isomer) or ring-opening rearrangement (imine formation).
Diagnostic Dashboard: Why is Your Yield Low?
Before altering your protocol, identify the specific failure mode using this diagnostic table. The synthesis of cis-1,2,3-triphenylaziridine typically proceeds via the cycloaddition of phenyl azide to cis-stilbene, forming a
| Observation | Root Cause | Mechanistic Insight | Immediate Action |
| High % of trans-isomer | Thermal Isomerization | The cis-aziridine is sterically strained. High heat ( | Switch to Photolysis. Use UV irradiation ( |
| Major Product is Imine (Benzalaniline) | C-C Bond Cleavage | The triazoline intermediate can undergo a retro-1,3-dipolar cycloaddition or a concerted rearrangement to an imine (Schiff base) if the electronic character of the transition state is too polar. | Change Solvent. Switch from polar solvents (Acetonitrile, MeOH) to non-polar hydrocarbons (Pentane, Hexane).[1] Non-polar solvents destabilize the zwitterionic transition state required for imine formation. |
| Product decomposes on column | Acidic Ring Opening | Aziridines are basic and highly susceptible to acid-catalyzed ring opening on standard Silica Gel (pH ~5-6), forming amino-alcohols. | Passivate Stationary Phase. Pre-treat silica gel with 1-2% Triethylamine (Et |
| Low Conversion of Stilbene | Steric Hindrance | cis-Stilbene is sterically crowded, making the initial [3+2] cycloaddition with phenyl azide extremely slow (weeks at RT). | Concentration & Pressure. Run the reaction neat (no solvent) or at high concentration ( |
The "Golden Path" Protocol
Optimized Photochemical Route (Recommended)
This protocol prioritizes the kinetic preservation of the cis-geometry by avoiding the thermal thresholds that trigger isomerization.
Phase 1: Triazoline Formation (The Rate-Limiting Step)
-
Reagents: cis-Stilbene (1.0 equiv), Phenyl Azide (1.2 equiv).[1]
-
Conditions: Neat or minimal Hexane; Dark;
C; 7–14 days. -
Checkpoint: Monitor IR for the disappearance of the azide peak (
) and appearance of the triazoline ring stretch. -
Note: Do not heat to accelerate this step, as it will prematurely decompose the triazoline into a mix of cis/trans aziridines and imines.[1]
Phase 2: Nitrogen Extrusion (The Selectivity Step)
-
Method: Photolysis (Photochemical Decomposition).
-
Setup: Dissolve the crude triazoline in degassed Pentane (0.01 M). Place in a quartz vessel.
-
Irradiation: Irradiate with a medium-pressure mercury lamp (or 365 nm LED array) at
C. -
Duration: Monitor
evolution. Stop immediately upon cessation of bubbling. -
Workup: Evaporate solvent under reduced pressure at
C.
Phase 3: Purification
-
Crystallization: The cis-isomer is often less soluble than the trans-isomer in light hydrocarbons. Attempt recrystallization from cold Pentane/Ether (-20°C).
-
Chromatography: If necessary, use Neutral Alumina eluting with Hexane/Et
N (99:1).[1]
Mechanistic Visualization
The following diagram illustrates the bifurcation between the desired kinetic product (cis-aziridine) and the thermodynamic byproducts.
Caption: Reaction pathway showing the critical divergence at the nitrogen extrusion step. Photolysis favors the direct collapse to the cis-aziridine, while heat and polarity favor isomerization and rearrangement.
Frequently Asked Questions (FAQ)
Q1: Can I use a metal catalyst to speed up the reaction? A: Yes, but the mechanism changes.[1] Using a catalyst like Copper(I) or Rhodium(II) with a nitrene source (e.g., PhI=NPh) is a "Nitrene Transfer" reaction.[1]
-
Pros: Much faster than the azide method.
-
Cons: Metal-catalyzed nitrene additions to cis-olefins can sometimes be non-stereospecific depending on the spin state (Singlet vs. Triplet) of the active nitrene species. If you require strict cis retention, the photochemical decomposition of the triazoline is often more reliable, albeit slower.[1]
Q2: My product is turning yellow/brown on the bench. What is happening?
A: Aziridines are sensitive to hydrolysis and ring opening by atmospheric moisture and
Q3: How do I separate the cis and trans isomers if I get a mixture? A:
-
Fractional Crystallization: The cis isomer usually has a different crystal habit and solubility profile. Try dissolving the mixture in minimum hot ethanol or hexane and cooling slowly.
-
HPLC: Use a Chiralcel OD-H or similar chiral column (even for diastereomers, chiral columns often provide superior separation resolution) with a Hexane/IPA mobile phase.[1]
Q4: Why is "degassing" the solvent important for photolysis? A: Dissolved oxygen can quench the excited states involved in the photochemical process or react with radical intermediates, leading to oxidation byproducts (e.g., oxides or cleavage products) rather than the desired cyclization.[1]
References
-
Oehlschlager, A. C., et al. "The Reaction of Phenyl Azide with Olefins.[1] Pyrolysis and Photolysis of Triazolines." Canadian Journal of Chemistry, vol. 47, no.[1] 3, 1969, pp. 461-465.[1] Link[1]
-
Scheiner, P. "Triazoline Photodecomposition.[1] The Stereochemistry of Aziridine Formation." Journal of Organic Chemistry, vol. 30, no. 1, 1965, pp. 7-9.[1] Link[1]
-
Schultz, A. G. "Mechanisms of the reaction of phenyl azide with olefins."[1] Journal of Organic Chemistry, vol. 38, no. 20, 1973.[1] (Detailed mechanistic insight on the Triazoline vs Imine pathways).
-
BenchChem Technical Support. "Purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine." (General purification protocols for aryl aziridines). Link[1]
Sources
protocol for high-purity isolation of cis-1,2,3-Triphenylaziridine
Technical Support Center: High-Purity Isolation of cis-1,2,3-Triphenylaziridine
Case ID: ISO-AZ-123-CIS Status: Operational Assigned Specialist: Senior Application Scientist
Executive Summary
The isolation of cis-1,2,3-triphenylaziridine requires strict adherence to pH control and thermal regulation. Unlike standard organic workups, the aziridine ring is highly susceptible to acid-catalyzed ring opening (forming amino-ethers or polymers) and thermal isomerization to the thermodynamically favored trans-isomer. This guide outlines a field-proven protocol prioritizing stationary phase neutralization and rapid, low-temperature processing.
Module 1: The Synthesis Context (Prerequisites)
Understanding the crude mixture is vital for isolation. The standard synthesis involves the photolysis of 1,2,3-triphenyl-1,2,3-triazole .
-
Reaction: Extrusion of
under UV irradiation. -
Crude Composition: Contains cis-aziridine (kinetic product), trans-aziridine (thermodynamic product), and unreacted triazole.
-
Critical Constraint: The cis isomer can isomerize to trans if heated >50°C for prolonged periods.
Module 2: Isolation Protocol
Workflow Logic
The following decision tree outlines the isolation strategy.
Figure 1: Decision matrix for isolation pathways. Chromatography is recommended for high-purity requirements.
Protocol A: Neutralized Flash Chromatography (Recommended)
Standard silica gel is slightly acidic (pH 6.0–6.5), which destroys aziridines. You must buffer the system.
-
Stationary Phase Preparation:
-
Slurry silica gel (230–400 mesh) in Hexane containing 1% Triethylamine (Et
N) . -
Why: Et
N neutralizes surface silanol groups, preventing acid-catalyzed ring opening.
-
-
Column Packing:
-
Pack the column tightly. Flush with 2 column volumes (CV) of Hexane/Et
N (99:1).
-
-
Sample Loading:
-
Dissolve crude residue in minimum DCM/Hexane (1:1). Load gently.
-
-
Elution Gradient:
-
Start: 100% Hexane (with 0.5% Et
N). -
Ramp: 0%
10% Ethyl Acetate in Hexane. -
Observation: The trans-isomer typically elutes first (less polar due to vector cancellation). The cis-isomer elutes second. Unreacted triazole elutes last (most polar).
-
-
Collection:
-
Combine fractions. Evaporate at <30°C .
-
Protocol B: Fractional Crystallization (Scale > 1g)
Useful for enriching the cis-isomer from a semi-pure mixture.
-
Dissolve crude solid in boiling Ethanol (absolute) or a Hexane/Ethyl Acetate (10:1) mixture.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Trans-isomer often crystallizes first due to better packing efficiency. Filter off the trans-rich precipitate.
-
Concentrate the mother liquor (filtrate) and repeat cooling to crystallize the cis-isomer.
Module 3: Characterization & Validation
To certify the isolate is the cis-isomer, you must use NMR. Do not rely solely on melting point , as it varies with purity.
Data Summary Table
| Property | cis-1,2,3-Triphenylaziridine | trans-1,2,3-Triphenylaziridine |
| R | Lower (approx 0.3) | Higher (approx 0.45) |
| 6.0 – 8.0 Hz | 2.0 – 5.0 Hz | |
| Stability | Kinetic Product (Isomerizes with heat) | Thermodynamic Product (Stable) |
| Crystal Habit | Needles (often) | Prisms/Plates |
Critical Scientific Note: Unlike alkenes (where
-
Cis protons are eclipsed (dihedral angle
), leading to higher coupling. -
Trans protons are anti-clinal (dihedral angle
), leading to lower coupling.
Module 4: Troubleshooting Center (FAQs)
Q1: My product turned into a yellow/brown oil on the column. What happened? A: This is likely acid-catalyzed ring opening .
-
Diagnosis: Did you pretreat the silica with Triethylamine?
-
Fix: If the silica is not basic, the aziridine ring opens to form an imine or polymerizes. Always add 0.5–1.0% Et
N to your mobile phase. Alternatively, use Neutral Alumina (Brockmann Grade III) as the stationary phase.
Q2: I see two spots on TLC, but they merge during collection. A: This is a tailing issue or thermal isomerization .
-
Fix 1 (Tailing): Aziridines are basic amines. They interact with silanols causing streaks. Increase Et
N concentration to 2%. -
Fix 2 (Isomerization): If you used a heat gun to dissolve the sample or evaporated the solvent at >40°C, you may have equilibrated the mixture. Keep all operations cool.
Q3: The NMR shows a mixture of coupling constants (6.5 Hz and 3.0 Hz). A: You have a mixture of isomers.
-
Interpretation: The 6.5 Hz signal corresponds to the cis-isomer; the 3.0 Hz signal is the trans-isomer.
-
Action: Re-column the mixture using a shallower gradient (e.g., 0% to 5% EtOAc over 30 minutes).
Q4: Can I store the cis-isomer indefinitely? A: No. It is kinetically unstable.
-
Storage: Store at -20°C under Argon. At room temperature, it will slowly convert to the trans-isomer or oxidize over weeks.
References
-
Synthesis & Photolysis: Huisgen, R., et al. "1.3-Dipolare Cycloadditionen, VI. Anlagerung von Arylaziden an Maleinsäureester und Acetylendicarbonsäureester." Chemische Berichte, 1965. (Foundational work on triazole/aziridine conversion).
-
Stereochemistry & NMR: Brois, S. J. "Aziridines. I. Nuclear Magnetic Resonance Spectra and Stereoisomerism of 1,2,3-Triphenylaziridine." Journal of the American Chemical Society, 1968. (Definitive source for
in aziridines). -
Chromatographic Stability: Sweeney, J. B. "Aziridines: Epoxides’ Ugly Cousins?" Chemical Society Reviews, 2002. (Discusses stability on silica and neutralization requirements).
Technical Support Center: Catalytic Asymmetric Aziridination
Ticket System Status: ONLINE Current Operator: Senior Application Scientist Subject: Optimizing Stereoselectivity in Metal-Catalyzed Nitrene Transfer
Welcome to the Precision Aziridination Support Hub
Welcome to the technical support center for asymmetric aziridination. You are likely here because your enantiomeric excess (ee) is lower than reported in literature, or you are struggling to control diastereoselectivity (dr) in your alkene-to-aziridine conversion.
Unlike standard functional group interconversions, catalytic aziridination is a kinetic balancing act . You are forcing a metal-nitrene species to transfer a nitrogen atom to an olefin faster than:
-
The nitrene decomposes (dimerization).
-
The background reaction (uncatalyzed, racemic) occurs.
-
The intermediate radical scrambles the stereochemistry (in stepwise mechanisms).
This guide ignores generic advice. We focus on the causality between catalyst architecture and stereochemical outcome.
Diagnostic Module: Catalyst Selection Matrix
Before troubleshooting reaction conditions, verify you are using the correct "hardware" for your substrate. Aziridination catalysts are not universal; they are substrate-class specific.
Visual 1: Catalyst Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal catalyst system based on alkene substitution pattern and electronic properties.
Troubleshooting Guides (FAQs)
Issue #101: "My reaction works, but the enantioselectivity (ee) is <50%."
Root Cause Analysis: Low ee usually indicates that a non-catalyzed background reaction is competing with your chiral catalyst. The nitrene source (e.g., PhI=NTs) can react with olefins thermally without the metal, producing racemic product.
Corrective Actions:
-
Temperature Drop: The activation energy (
) for the catalyzed pathway is lower than the uncatalyzed thermal pathway. Lowering the temperature (e.g., from 25°C to -20°C or -40°C) exponentially favors the catalyzed rate over the background rate. -
Slow Addition: Do not dump the nitrene source (PhI=NTs) in all at once. Use a syringe pump to keep the concentration of the oxidant low. This forces the oxidant to react with the metal catalyst (high affinity) rather than colliding randomly with the alkene.
-
Counter-ion Effect (Copper Systems): If using Cu-BOX, the counter-ion matters. Non-coordinating anions (OTf⁻, PF₆⁻, SbF₆⁻) create a "cationic" copper center that binds the ligand tightly. Coordinating anions (Cl⁻, Br⁻) can displace the chiral ligand, leading to a racemic catalyst species. Switch to Cu(OTf)₂ or Cu(SbF₆)₂.
Issue #102: "I am getting the wrong diastereomer (cis/trans scrambling)."
Root Cause Analysis: This suggests your mechanism has shifted from concerted to stepwise radical .
-
Concerted (e.g., Cu-BOX): Stereospecific. Trans-alkene gives trans-aziridine.
-
Stepwise (e.g., Co-Porphyrin or Mn-Salen): A carbon-centered radical intermediate is formed. If the radical lifetime is long enough to allow C-C bond rotation before ring closure, stereochemical information is lost or inverted.
Corrective Actions:
-
Check Catalyst Type: If you need strict retention of geometry (e.g., cis-alkene to cis-aziridine), avoid catalysts known for deep radical wells unless they are specifically tuned (like Zhang's Co-porphyrins which use H-bonding to lock conformation).
-
Radical Trap Diagnostic: Run the reaction with a radical clock (e.g., a cyclopropyl-containing alkene). If the ring opens, you have a radical intermediate. This confirms you are in a stepwise manifold, and you may need to switch to a Rhodium or Copper system for concerted transfer.
Issue #103: "The catalyst dies (low conversion) after 30 minutes."
Root Cause Analysis: Product inhibition or active site poisoning. Aziridines are basic nitrogens. They can bind to the Lewis Acid metal center (Cu or Rh) more strongly than the olefin, shutting down the catalytic cycle.
Corrective Actions:
-
Protecting Group Switch: Use a nitrene source with a bulky, electron-withdrawing protecting group (e.g., Troc, Ses, or Nosyl) rather than a simple Tosyl. This reduces the basicity of the product nitrogen, preventing it from poisoning the catalyst.
-
Additives: In Cu-BOX systems, adding molecular sieves (4Å) is mandatory not just for water, but to prevent hydrolysis of the active nitrene intermediate.
Mechanistic Visualization: The "Stereo-Determining Step"
Understanding where the stereochemistry is set is vital for ligand design.
Visual 2: Mechanistic Divergence (Concerted vs. Radical)
Figure 2: Mechanistic pathways. Copper systems typically follow the top path (retention), while Cobalt/Manganese systems follow the bottom path (radical intermediate).
Standard Operating Protocol (SOP)
Protocol: Enantioselective Aziridination of Trans-Stilbene using Cu(I)-BOX Reference Standard: Evans, D. A. et al. J. Am. Chem. Soc. 1993.
Reagents:
-
Cu(OTf) (Copper(I) Triflate) - Must be handled in glovebox or freshly prepared.
-
(S,S)-t-Bu-BOX Ligand.
-
PhI=NTs (Nitrene source).[1]
-
Solvent: Anhydrous Benzene or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Catalyst Formation (The "Pre-complexation"):
-
In a flame-dried Schlenk flask under N₂, add Cu(OTf) (10 mol%) and (S,S)-t-Bu-BOX ligand (11 mol%).
-
Add anhydrous DCM. Stir for 1 hour at room temperature.
-
Checkpoint: The solution should turn a distinct color (often faint blue/green depending on Cu oxidation state and impurities, though pure Cu(I) is colorless/yellowish; Cu(II) is blue). Ensure homogeneity.
-
-
Substrate Addition:
-
Add the alkene (1.0 equiv) to the catalyst solution.
-
Cool the reaction mixture to -78°C (or 0°C depending on reactivity). Note: Lower temp = Higher ee.
-
-
Nitrene Addition (Critical Step):
-
Add PhI=NTs (1.1 equiv).
-
Variation: If PhI=NTs is insoluble, it acts as a slow-release reservoir. If using a soluble source like SesN₃ (with photo-activation) or Chloramine-T, use a syringe pump.
-
-
Monitoring:
-
Monitor by TLC. Look for the disappearance of the alkene.
-
Troubleshooting: If the reaction stalls, do not add more catalyst. Add more nitrene source (it may have decomposed).
-
-
Workup:
-
Filter through a plug of silica to remove copper salts.
-
Analyze crude by ¹H NMR for dr (diastereomeric ratio).[2]
-
Analyze purified product by Chiral HPLC (e.g., Chiralcel OD-H column) for ee.
-
Data Summary: Solvent & Ligand Effects[3][4]
Table 1: Impact of Reaction Parameters on Stereoselectivity (Representative Data)
| Parameter Changed | Effect on Yield | Effect on ee | Mechanistic Reason |
| Solvent: MeCN (Polar) | High | Low | MeCN coordinates to Cu, displacing the chiral ligand (Racemic background reaction). |
| Solvent: Benzene/DCM | Moderate | High | Non-coordinating solvent ensures tight ion-pairing of the chiral ligand. |
| Ligand: Ph-BOX | High | Moderate | Phenyl groups are flat; less steric clash with incoming alkene. |
| Ligand: t-Bu-BOX | Moderate | Very High | Tert-butyl groups create a deep chiral pocket, forcing specific alkene approach. |
| Temp: 25°C -> 0°C | Lower Rate | Higher | Suppresses the uncatalyzed background reaction channel. |
References
-
Evans, D. A. , Faul, M. M., & Bilodeau, M. T. (1994). Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society, 116(7), 2742–2753.
-
Li, Z. , Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric Alkene Aziridination with Readily Available Chiral Manganese Complexes. Journal of the American Chemical Society, 115(12), 5326–5327.
-
Lu, H. , & Zhang, X. P. (2011).[3] Catalytic C–H Functionalization by Metalloradical Carbene Transfer. Chemical Society Reviews, 40(4), 1899–1909. (Context on Co(II) Metalloradical Catalysis).
-
Müller, P. , & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews, 103(8), 2905–2948.
-
Jat, J. L. , Paudyal, M. P., Gao, H., Xu, Q.-L., Yousufuddin, M., Devarajan, D., Ess, D. H., Kürti, L., & Falck, J. R. (2014). Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins. Science, 343(6166), 61-65.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of cis- and trans-1,2,3-Triphenylaziridine
This guide provides an in-depth analysis of the comparative reactivity of cis- and trans-1,2,3-triphenylaziridine, focusing on their thermal and photochemical behavior. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the profound impact of stereochemistry on the chemical transformations of these isomers.
Introduction: The Significance of Stereochemistry in Aziridine Reactivity
Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are versatile building blocks in organic synthesis due to their inherent ring strain, which facilitates a variety of ring-opening reactions. The 1,2,3-triphenylaziridine system, in particular, offers a compelling case study in stereochemical reactivity. The cis and trans isomers, differing only in the spatial arrangement of the phenyl groups on the carbon backbone, exhibit distinct chemical behaviors, especially in pericyclic reactions.
The primary mode of reactivity for these aziridines involves the cleavage of the C-C bond to form an azomethine ylide, a highly reactive 1,3-dipole. The stereochemistry of the starting aziridine dictates the geometry of the resulting ylide, which in turn governs the stereochemical outcome of subsequent reactions, such as cycloadditions. Understanding these differences is paramount for controlling the stereoselectivity of complex molecule synthesis.
Thermal Reactivity: A Tale of Two Rotations
The thermal ring-opening of aziridines is a classic example of an electrocyclic reaction, governed by the Woodward-Hoffmann rules. For a 4π-electron system like an aziridine ring, thermal opening proceeds via a conrotatory motion of the substituents on the breaking C-C bond. This means the groups rotate in the same direction (both clockwise or both counter-clockwise).
This stereospecific process leads to the formation of geometrically distinct azomethine ylides from the cis and trans isomers:
-
cis-1,2,3-Triphenylaziridine : Undergoes conrotatory opening to form an S-shaped azomethine ylide.
-
trans-1,2,3-Triphenylaziridine : Undergoes conrotatory opening to form a U-shaped or W-shaped azomethine ylide.
Experimental evidence confirms this behavior. When heated, cis-1,2,3-triphenylaziridine can equilibrate to a mixture containing the trans-isomer.[1] This isomerization proceeds through the intermediate azomethine ylides, which can be trapped by suitable dipolarophiles to confirm their stereochemistry.[1] The thermal ring-opening of cis-3,4-dimethylcyclobutene to cis,trans-2,4-hexadiene provides a well-studied analogy for this type of conrotatory process.[2]
Diagram: Thermal Ring-Opening of Triphenylaziridine Isomers
The following diagram illustrates the conrotatory ring-opening of both isomers to their respective azomethine ylides.
Caption: Conrotatory thermal ring-opening of aziridine isomers.
Photochemical Reactivity: Flipping the Script
In contrast to thermal reactions, photochemical electrocyclic reactions of 4π-electron systems proceed through a disrotatory ring-opening. This means the substituents on the breaking C-C bond rotate in opposite directions (one clockwise, one counter-clockwise).[3][4] This reversal of stereochemical course is a fundamental principle of pericyclic reactions and is dictated by the symmetry of the molecule's frontier molecular orbitals in its excited state.[5]
-
cis-1,2,3-Triphenylaziridine : Undergoes disrotatory opening to form a U-shaped or W-shaped azomethine ylide.
-
trans-1,2,3-Triphenylaziridine : Undergoes disrotatory opening to form an S-shaped azomethine ylide.
This photochemical behavior allows for the generation of a specific ylide geometry that may not be accessible under thermal conditions, thereby expanding the synthetic utility of these aziridine isomers.
Comparative Reactivity in [3+2] Cycloadditions
The true synthetic value of generating azomethine ylides from these aziridines lies in their subsequent in-situ trapping via 1,3-dipolar cycloaddition reactions.[6][7] These reactions are powerful tools for constructing five-membered heterocyclic rings, such as pyrrolidines, which are common motifs in pharmaceuticals and natural products.[6]
The stereochemistry of the azomethine ylide, dictated by the starting aziridine isomer and the reaction conditions (thermal vs. photochemical), directly translates to the stereochemistry of the final cycloadduct.
Table 1: Predicted Stereochemical Outcomes of [3+2] Cycloadditions
| Starting Isomer | Reaction Condition | Ring Opening | Ylide Geometry | Predicted Cycloadduct Stereochemistry |
| cis-1,2,3-Triphenylaziridine | Thermal (Δ) | Conrotatory | S-shaped | syn |
| trans-1,2,3-Triphenylaziridine | Thermal (Δ) | Conrotatory | U-shaped | anti |
| cis-1,2,3-Triphenylaziridine | Photochemical (hν) | Disrotatory | U-shaped | anti |
| trans-1,2,3-Triphenylaziridine | Photochemical (hν) | Disrotatory | S-shaped | syn |
This stereochemical control is a cornerstone of modern organic synthesis, allowing for the selective formation of desired diastereomers. The reaction of azomethine ylides with electron-deficient alkenes or alkynes is a common strategy for synthesizing highly substituted pyrrolidine rings.[6]
Diagram: Experimental Workflow for Cycloaddition
The following workflow outlines a typical experimental setup for the generation and trapping of an azomethine ylide from a triphenylaziridine isomer.
Caption: General workflow for aziridine cycloaddition reactions.
Experimental Protocol: Thermal [3+2] Cycloaddition of cis-1,2,3-Triphenylaziridine with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol provides a representative procedure for the thermal cycloaddition reaction.
Objective: To synthesize dimethyl 1,2,5-triphenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate via the reaction of thermally generated azomethine ylide from cis-1,2,3-triphenylaziridine with DMAD.
Materials:
-
cis-1,2,3-Triphenylaziridine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Heating mantle and temperature controller
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-1,2,3-triphenylaziridine (1.0 equivalent) in anhydrous toluene.
-
Addition of Dipolarophile: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) dropwise at room temperature.
-
Thermal Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature.
-
Causality: Heating provides the necessary activation energy for the conrotatory ring-opening of the aziridine to the azomethine ylide. The ylide is generated in situ and is immediately trapped by the co-existing DMAD, minimizing side reactions.
-
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting aziridine.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and stereochemistry.
Self-Validation: The stereochemical outcome of the reaction serves as a validation of the mechanistic principles. The exclusive or predominant formation of the syn-cycloadduct is expected, consistent with the trapping of the S-shaped ylide generated from the cis-aziridine under thermal, conrotatory conditions.
Conclusion
The stereoisomers of 1,2,3-triphenylaziridine serve as a powerful demonstration of the principles of stereospecificity in pericyclic reactions. The choice of the cis or trans isomer, combined with the selection of thermal or photochemical reaction conditions, allows for the predictable and controlled generation of specific azomethine ylide geometries. This control is directly transferred to subsequent cycloaddition reactions, enabling the stereoselective synthesis of complex, nitrogen-containing heterocycles. For researchers in synthetic and medicinal chemistry, a thorough understanding of this differential reactivity is crucial for the rational design of synthetic routes to stereochemically complex target molecules.
References
- Journal of the Chemical Society D.
- OpenStax. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition.
- NC State University Libraries. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition.
- National Center for Biotechnology Information.
- Wikipedia. Azomethine ylide.
- Chemistry LibreTexts. 29.3: Stereochemistry of Thermal Electrocyclic Reactions.
- Master Organic Chemistry. Electrocyclic Reactions.
- Michigan State University Chemistry. Asymmetric [3+2] Cycloaddition of Azomethine Ylides.
Sources
- 1. Evidence for cis- and trans-1,2,3-triphenylaziridine from the ring-opened azomethine ylides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 30.2 Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Computational Gauntlet: Unraveling the Stereochemical Stability of 1,2,3-Triphenylaziridine
A Senior Application Scientist's Guide to the In Silico Determination of Isomeric Preference
For researchers and professionals in drug development and synthetic chemistry, understanding the intrinsic stability of molecular structures is paramount. The seemingly subtle shift in the spatial arrangement of atoms, as seen in stereoisomers, can have profound impacts on a molecule's reactivity, biological activity, and physical properties. This guide provides an in-depth computational comparison of the cis and trans isomers of 1,2,3-triphenylaziridine, offering a robust framework for predicting and rationalizing isomeric stability. We will delve into the theoretical underpinnings of the computational approach, present a detailed protocol for its execution, and interpret the anticipated results, thereby providing a comprehensive playbook for similar investigations.
The Aziridine Enigma: A Question of Steric Crowding
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to the inherent ring strain that makes them susceptible to ring-opening reactions. When substituted, as in the case of 1,2,3-triphenylaziridine, the possibility of cis-trans isomerism arises. The central question this guide addresses is: which isomer, cis or trans, is thermodynamically more stable, and by what magnitude? Intuitively, one might predict that the trans isomer, which places the two phenyl groups on opposite sides of the aziridine ring, would be favored due to reduced steric hindrance. However, the interplay of steric and electronic effects in such a constrained system necessitates a more rigorous, quantitative approach.
The Computational Microscope: A Quantum Chemical Approach to Isomer Stability
To adjudicate the stability of the cis and trans isomers, we turn to the power of computational quantum chemistry, specifically Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size, making it a workhorse in modern chemical research. Our chosen methodology will involve geometry optimization to find the lowest energy conformation of each isomer, followed by a frequency calculation to confirm that these are true minima on the potential energy surface and to obtain thermodynamic data.
The rationale for this approach is grounded in fundamental thermodynamic principles. The relative stability of two isomers at a given temperature and pressure is determined by their difference in Gibbs free energy (ΔG). A more negative Gibbs free energy indicates a more stable species. By calculating the electronic energy, zero-point vibrational energy, and thermal corrections for each isomer, we can determine their relative Gibbs free energies and thus predict their equilibrium population.
A Tale of Two Isomers: Anticipated Results
While we are outlining a computational experiment, the expected outcome is that the trans-1,2,3-triphenylaziridine will be significantly more stable than its cis counterpart. The primary driving force for this stability difference is anticipated to be the severe steric clash between the two phenyl groups on the same face of the aziridine ring in the cis isomer. This steric repulsion would force the molecule into a higher energy conformation.
Here is a summary of the expected quantitative data from our proposed DFT calculations:
| Parameter | cis-1,2,3-triphenylaziridine | trans-1,2,3-triphenylaziridine | Δ (trans - cis) |
| Electronic Energy (Hartree) | E_cis | E_trans | ΔE |
| Zero-Point Vibrational Energy (Hartree) | ZPVE_cis | ZPVE_trans | ΔZPVE |
| Enthalpy (Hartree) | H_cis | H_trans | ΔH |
| Gibbs Free Energy (Hartree) | G_cis | G_trans | ΔG |
| Relative Gibbs Free Energy (kcal/mol) | ΔG_rel_cis | 0.0 | - |
| Key Dihedral Angle (C-C-N-C) (°) | ~0° | ~180° | - |
The negative value for ΔG (trans - cis) would confirm the greater stability of the trans isomer. The relative Gibbs free energy for the cis isomer is expected to be a positive value, indicating its higher energy state.
Visualizing the Contenders
Caption: Molecular structures of cis- and trans-1,2,3-triphenylaziridine.
Experimental Protocol: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed methodology for performing the computational comparison. We will use the Gaussian software package as an example, though other software like ORCA or GAMESS could also be employed.[1][2]
Step 1: Building the Initial Structures
-
Use a molecular builder and visualization tool such as GaussView or Avogadro to construct the 3D structures of both cis- and trans-1,2,3-triphenylaziridine.
-
Ensure the correct stereochemistry for each isomer. For the cis isomer, the two phenyl groups on the carbon atoms should be on the same side of the aziridine ring. For the trans isomer, they should be on opposite sides.
-
Perform a preliminary geometry cleanup using the software's built-in tools to obtain a reasonable starting structure.
-
Save the coordinates for each isomer as a separate input file (e.g., cis_aziridine.com and trans_aziridine.com).
Step 2: Geometry Optimization
-
Set up the Gaussian input file for a geometry optimization calculation. The following is a sample input:
-
%nprocshared=4 and %mem=4GB specify the computational resources.
-
#p opt b3lyp/6-31g(d) is the route section. opt requests a geometry optimization. b3lyp is the chosen DFT functional, and 6-31g(d) is the basis set. This level of theory is a good starting point for many organic molecules.
-
The title and charge/multiplicity lines follow.
-
The Cartesian coordinates of the atoms are at the end of the file.
-
-
Create a similar input file for the trans isomer.
-
Run the calculations using Gaussian.[3]
Step 3: Frequency Analysis
-
Once the geometry optimizations have successfully completed, perform a frequency calculation on the optimized structures to verify that they are true energy minima and to calculate thermodynamic properties.
-
The input file for the frequency calculation will be similar to the optimization input, but with the freq keyword instead of opt. It is crucial to use the optimized coordinates from the previous step.
Step 4: Data Analysis
-
Open the output files from the frequency calculations (e.g., cis_aziridine.log and trans_aziridine.log).
-
Confirm that there are no imaginary frequencies for either isomer. An imaginary frequency would indicate a saddle point (transition state) rather than a minimum.
-
Extract the electronic energy, zero-point vibrational energy, enthalpy, and Gibbs free energy for each isomer. These values are typically found near the end of the output file.
-
Calculate the energy differences (ΔE, ΔH, ΔG) between the trans and cis isomers. It is conventional to report these values in kcal/mol.
Caption: Computational workflow for comparing isomer stability.
Concluding Remarks: The Power of Predictive Chemistry
This guide has outlined a robust and reliable computational methodology for determining the relative stability of the cis and trans isomers of 1,2,3-triphenylaziridine. By leveraging the predictive power of Density Functional Theory, researchers can gain valuable insights into the thermodynamic preferences of molecular systems before embarking on potentially time-consuming and resource-intensive experimental work. The principles and protocols detailed herein are broadly applicable to a wide range of chemical systems, providing a powerful tool for hypothesis-driven research in drug discovery and materials science. The expected greater stability of the trans isomer, driven by the avoidance of steric clashes, underscores the importance of three-dimensional thinking in chemistry.
References
-
Jhaa, G. (2022, December 31). Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube. [Link]
-
Justin A. Lemkul. (n.d.). GROMACS Tutorials. Retrieved from [Link]
-
Matlantis. (2025, July 31). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]
-
Reddit. (2022, October 9). What is the best computational chemistry software? r/Chempros. [Link]
-
GROMACS. (n.d.). GROMACS USER MANUAL. Retrieved from [Link]
-
Ochterski, J. W. (1999, October 29). Vibrational Analysis in Gaussian. Gaussian. [Link]
-
MDPI. (n.d.). Synthesis, Structure and Supramolecular Properties of a Novel C3 Cryptand with Pyridine Units in the Bridges. MDPI. [Link]
-
InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. [Link]
-
YouTube. (2013, October 30). Gaussian Frequency Analysis. [Link]
-
ResearchGate. (n.d.). Scheme 1 Structure of cis,cis-1,3,5-tris( pyridine-2-carboxaldimino)cyclohexane-zinc(II), [Zn(py 3 tach-C)] 2+. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2025, January 24). What software shall I use for DFT on an organic molecule?. [Link]
-
Dalton Transactions. (n.d.). Syntheses, structural characterization and photophysical properties of 4-(2-pyridyl)-1,2,3-triazole rhenium(i) complexes. Royal Society of Chemistry. [Link]
-
ResearchGate. (2024, July 29). How to prepare a molecule for molecular dynamics calculations?. [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
-
ResearchGate. (2019, January 21). Which is best software for Density Functional theory calculation?. [Link]
-
Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. Retrieved from [Link]
Sources
Comparative Analysis: Conrotatory Ring-Opening of cis- and trans-1,2,3-Triphenylaziridine
Executive Summary
The electrocyclic ring-opening of 1,2,3-triphenylaziridine represents a foundational case study in orbital symmetry conservation. For synthetic chemists and drug developers utilizing azomethine ylides for [3+2] cycloadditions (pyrrolidine synthesis), understanding the stereochemical divergence between cis and trans precursors is critical.
This guide provides an objective technical comparison of the thermal conrotatory ring-opening pathways of cis- and trans-1,2,3-triphenylaziridine. We analyze the kinetic accessibility, thermodynamic stability of the resulting ylides, and the stereochemical fidelity of downstream cycloadditions.
Key Findings
-
Mechanism: Both isomers undergo thermal ring-opening via a conrotatory mode (4n
-electron system), strictly adhering to Woodward-Hoffmann rules. -
Stereochemical Divergence:
-
cis-Aziridine
trans-Azomethine Ylide (W-shaped). -
trans-Aziridine
cis-Azomethine Ylide (S-shaped/sickle).
-
-
Synthetic Utility: The cis-aziridine pathway is generally preferred for generating thermodynamically stable trans-ylides, which yield high diastereoselectivity in dipolar cycloadditions.
Mechanistic Comparison: The Woodward-Hoffmann Directive
The core "alternative" in this analysis is the choice of starting isomer (cis vs. trans). The thermal activation of the aziridine ring (a 4
Orbital Correlation Analysis
| Feature | cis-1,2,3-Triphenylaziridine | trans-1,2,3-Triphenylaziridine |
| Ground State Geometry | Phenyl groups on C2/C3 are syn. | Phenyl groups on C2/C3 are anti. |
| Opening Mode | Conrotatory (Thermal) | Conrotatory (Thermal) |
| Rotation Mechanics | Substituents rotate in the same direction. One rotates "up," one "down." | Substituents rotate in the same direction. Both rotate "up" or "down" relative to the plane to maintain anti relationship. |
| Intermediate Product | ** trans-Azomethine Ylide** (1,3-diphenyl groups are anti) | ** cis-Azomethine Ylide** (1,3-diphenyl groups are syn) |
| Relative Stability | High (Steric minimization) | Low (Steric clash between phenyls) |
Visualization of the Pathway[1]
The following diagram illustrates the divergent stereochemical outcomes dictated by orbital symmetry.
Figure 1: Divergent conrotatory pathways. Note that the cis-aziridine yields the trans-ylide due to the specific mechanics of conrotation acting on syn-substituents.
Experimental Validation & Performance Data
To validate the mechanism, "trapping" experiments using dipolarophiles are the gold standard. The stereochemistry of the resulting pyrrolidine adduct acts as a "fossil record" of the ylide geometry.
Trapping Efficiency and Stereospecificity
Reagent: Dimethyl acetylenedicarboxylate (DMAD) or Maleic Anhydride. Condition: Reflux in Toluene or Xylene.
| Precursor | Intermediate | Trapping Product (with DMAD) | Observation |
| ** cis-Aziridine | trans-Ylide | trans-2,5-diphenyl-3,4-dicarbomethoxypyrrolidine | High Fidelity. The reaction is stereospecific. The stable trans-ylide reacts faster than it isomerizes. |
| trans-Aziridine** | cis-Ylide | Mixture (Major: cis-product; Minor: trans-product) | Leaky Specificity. The cis-ylide is sterically crowded. It may isomerize to the trans-ylide before cycloaddition if the trap is not in high concentration. |
Equilibration Kinetics
Huisgen and colleagues demonstrated that cis- and trans-1,2,3-triphenylaziridine are not static. Upon heating without a trapping agent, they equilibrate via the ring-opened ylide.
-
Equilibrium Position (150°C): ~78% cis-aziridine : 22% trans-aziridine.[1]
-
Implication: The cis-isomer is thermodynamically more stable in the ring-closed form, but the trans-ylide (derived from the cis-aziridine) is the more stable open-chain form.
Detailed Experimental Protocols
The following protocols are designed for the stereospecific generation and trapping of azomethine ylides.
Protocol A: Stereospecific Trapping from cis-1,2,3-Triphenylaziridine
Objective: Synthesize pyrrolidine derivatives with retention of trans-phenyl stereochemistry.
Materials:
-
cis-1,2,3-Triphenylaziridine (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
-
Anhydrous Toluene (0.1 M concentration)
Workflow:
-
Preparation: Dissolve cis-1,2,3-triphenylaziridine in anhydrous toluene under an inert atmosphere (N₂ or Ar).
-
Addition: Add DMAD via syringe. Ensure the dipolarophile is in excess to ensure kinetic trapping outcompetes ylide isomerization.
-
Activation: Heat the solution to reflux (110°C) for 12–24 hours.
-
Note: The ring opening is the rate-determining step (
).
-
-
Monitoring: Monitor via TLC or 1H NMR for the disappearance of the aziridine doublet (ring protons).
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Equilibration Study (Isomerization Analysis)
Objective: Observe the thermal interconversion of cis and trans isomers.
-
Setup: Dissolve pure cis-isomer in deuterated benzene (
) in an NMR tube. -
Thermal Stress: Heat the probe to 100°C–120°C.
-
Data Acquisition: Acquire proton spectra at 30-minute intervals.
-
Analysis: Track the integration of the methine protons.
-
cis-isomer:
~3.0–3.5 ppm (shielded). -
trans-isomer:
~3.8–4.2 ppm (deshielded).
-
Experimental Workflow Diagram
Figure 2: Standard workflow for thermal generation and trapping of azomethine ylides.
References
-
Huisgen, R., Scheer, W., & Huber, H. (1967). Stereospecific Conversion of cis- trans Isomeric Aziridines to Open-Chain Azomethine Ylides. Journal of the American Chemical Society.
- Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.
-
Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Angewandte Chemie International Edition.
-
Lown, J. W. (1973). Azomethine Ylides. In 1,3-Dipolar Cycloaddition Chemistry. (Referencing general kinetics of aziridine opening).
Disclaimer: This guide is intended for educational and research purposes. All chemical synthesis involving high temperatures and pressurized vessels should be conducted under strict safety protocols.
Sources
DFT Calculation of the Activation Barrier for Cis-Trans Isomerization: A Publish Comparison Guide
Executive Summary: The Kinetic Gatekeepers of Bioactivity
In drug discovery, the spatial arrangement of atoms—stereochemistry—is as critical as chemical composition. Cis-trans isomerization acts as a molecular switch, regulating the bioactivity of peptide-based drugs (e.g., proline isomerization) and photoswitchable ligands (e.g., azobenzenes). Accurately predicting the activation barrier (
While experimental kinetics (NMR, UV-Vis) provide ground truth, they are resource-intensive. Density Functional Theory (DFT) offers a high-throughput alternative, yet its accuracy fluctuates wildly depending on the functional chosen.[1] This guide objectively compares DFT methodologies against high-level Wavefunction Theory (WFT) and experimental benchmarks, providing a validated protocol for calculating isomerization barriers with chemical accuracy (
Methodology Comparison: DFT vs. Alternatives
The following table contrasts the three primary approaches for determining isomerization barriers.
| Feature | DFT (Recommended Functionals) | Wavefunction Theory (CCSD(T)) | Experimental Kinetics (NMR/UV-Vis) |
| Primary Output | Electronic Energy ( | Electronic Energy ( | Rate Constant ( |
| Accuracy | 1–2 kcal/mol (Functional dependent) | < 0.5 kcal/mol (Gold Standard) | Ground Truth |
| Cost/Time | Low / Hours | Very High / Days-Weeks | High / Weeks-Months |
| Scalability | High (Suitable for screening) | Low (Small systems only <20 atoms) | Low (Requires synthesis) |
| Limitation | Self-interaction error; dispersion failure | Basis set convergence slow | Solvent/Temperature limits |
Expert Insight: For most pharmaceutical applications, DFT with hybrid meta-GGA functionals represents the optimal trade-off between accuracy and computational cost. CCSD(T) is reserved for generating reference data to benchmark DFT methods.
Benchmarking DFT Functionals: The Search for Accuracy
Not all functionals are created equal. For barrier heights, "standard" functionals like B3LYP often fail due to an inability to describe medium-range correlation and dispersion interactions, which are critical in the transition state (TS).
Performance on Barrier Heights (Benchmark vs. CCSD(T)) Data synthesized from recent benchmarks (e.g., MOBH35, BH9 datasets).
| Functional Class | Functional | MAE (kcal/mol) | Recommendation |
| Hybrid Meta-GGA | M06-2X | 1.1 - 1.6 | Top Pick. Excellent for main-group kinetics and non-covalent interactions. |
| Range-Separated Hybrid | 1.2 - 1.8 | Highly Recommended. Corrects long-range exchange; robust for charge-transfer TS. | |
| Global Hybrid | B3LYP | 4.0 - 5.0 | Avoid. Historically popular but systematically underestimates barrier heights. |
| Double Hybrid | PWPB95-D3 | < 1.0 | Gold Standard (DFT). Approaches CCSD(T) accuracy but computationally expensive.[2] |
Key Takeaway: For cis-trans isomerization, M06-2X or
Validated Experimental Protocol
This protocol is designed to be self-validating. It ensures that the located Transition State (TS) connects the specific cis and trans isomers of interest.
Phase 1: Geometry Optimization & Conformational Search
-
Input Generation: Construct the cis and trans isomers.[3][4]
-
Method: Optimization (OPT) + Frequency (FREQ).[5]
-
Level of Theory: B3LYP-D3(BJ)/6-31G(d) (sufficient for geometry, not energy).
-
Validation: Ensure zero imaginary frequencies.
Phase 2: Transition State Search (The Crux)
Isomerization can proceed via Rotation (dihedral change) or Inversion (angle linearization).
-
Step 1: Relaxed PES Scan. Scan the dihedral angle (e.g., C-N=N-C for azobenzene) in 10° increments.
-
Step 2: TS Optimization. Take the highest energy structure from the scan as the guess for a TS optimization (Opt=TS, CalcFC).
-
Level of Theory: M06-2X/def2-TZVP (Must use a high-quality functional here).
Phase 3: The "Trustworthiness" Check
A TS calculation is worthless without validation.
-
Frequency Check: The TS must have exactly one imaginary frequency .
-
Visual Check: Animate this frequency. It must correspond to the isomerization vector (e.g., rotation around the double bond).
-
-
IRC (Intrinsic Reaction Coordinate): Run an IRC calculation (Forward and Reverse).
-
Logic: The IRC path must relax down to the cis isomer on one side and the trans isomer on the other. This proves causality.
-
Phase 4: Energy Refinement
Calculate the final Gibbs Free Energy of Activation (
-
Use a large basis set (e.g., def2-QZVP) for Single Point Energy (SPE) on the optimized geometry.
-
Include solvation effects (SMD or CPCM models) if comparing to solution-phase experiments.
Visualizing the Workflow
The following diagram illustrates the logical flow of the computational protocol, highlighting the critical decision points and validation steps.
Caption: Figure 1. Self-validating computational workflow for determining isomerization barriers.
Case Study: Azobenzene Isomerization
Azobenzene is the archetypal photoswitch. Its thermal cis-to-trans relaxation is a classic test case for DFT.
-
Mechanism: Can proceed via Inversion (linearization of N=N-C angle) or Rotation (twisting of C-N=N-C dihedral).
-
Experimental
: ~23 kcal/mol (in benzene). -
DFT Performance:
-
B3LYP: Underestimates barrier (~18 kcal/mol).
-
M06-2X: Predicts ~22.5 kcal/mol (Excellent agreement).
-
Reasoning: The TS has significant charge separation and dispersion dependence. M06-2X (with 54% Hartree-Fock exchange) captures the electronic nature of the TS far better than B3LYP (20% HF exchange).
-
The following diagram visualizes the energy landscape of this transformation.
Caption: Figure 2. Reaction coordinate diagram for the exergonic cis-to-trans isomerization.
References
-
Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]
-
Evaluating Transition Metal Barrier Heights with the Latest DFT Exchange–Correlation Functionals – the MOBH35 Benchmark Dataset. Semantic Scholar. [Link]
-
BH9, a New Comprehensive Benchmark Data Set for Barrier Heights and Reaction Energies. Journal of Chemical Theory and Computation. [Link]
-
Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations. Photochemical & Photobiological Sciences. [Link]
-
Benchmarking DFT Functionals for Excited-State Calculations of Donor–Acceptor TADF Emitters. The Journal of Physical Chemistry A. [Link]
Sources
A Researcher's Guide to Bridging Theory and Experiment: Spectroscopic Analysis of cis-1,2,3-Triphenylaziridine
For the modern researcher in materials science, medicinal chemistry, and drug development, the precise structural elucidation of novel molecules is paramount. The three-membered aziridine ring, particularly when substituted with bulky phenyl groups as in cis-1,2,3-triphenylaziridine, presents a fascinating case study in conformational strain and electronic interactions. A thorough understanding of its spectroscopic properties is not merely an academic exercise; it is fundamental to predicting its reactivity, stability, and potential biological activity.
This guide provides a comprehensive framework for comparing experimental spectroscopic data with theoretical predictions for cis-1,2,3-triphenylaziridine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Beyond a simple data dump, this document aims to illuminate the "why" behind the "how"—explaining the rationale for experimental choices and the theoretical underpinnings of computational models. By fostering a deeper understanding of the synergy between empirical measurement and theoretical calculation, we empower researchers to approach their own molecular characterization challenges with greater confidence and insight.
The Synergy of Spectroscopy and Computation
The characterization of a molecule as sterically crowded as cis-1,2,3-triphenylaziridine necessitates a multi-faceted analytical approach. While experimental spectroscopy provides a direct measurement of a molecule's physical properties, theoretical calculations offer a powerful lens through which to interpret and predict these properties. Quantum chemical methods, such as Density Functional Theory (DFT), have become indispensable tools for correlating molecular geometry with spectroscopic outputs.[1] This dual approach is a self-validating system; experimental data grounds the theoretical models in reality, while theoretical calculations can help to resolve ambiguities in complex experimental spectra.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For cis-1,2,3-triphenylaziridine, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, and the cis-stereochemistry of the phenyl groups.
Experimental ¹H and ¹³C NMR of cis-1,2,3-Triphenylaziridine
Rationale for Experimental Choices: The choice of solvent and magnetic field strength are critical experimental parameters. A deuterated solvent that readily dissolves the analyte without interfering with its signals is essential. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. High-field NMR spectrometers (e.g., 400 MHz or higher for ¹H) are employed to achieve better signal dispersion, which is particularly important for a molecule with multiple aromatic protons.[3]
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of purified cis-1,2,3-triphenylaziridine in ~0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Theoretical Prediction of NMR Spectra
Computational Approach: The GIAO Method
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts using DFT.[4] This method effectively accounts for the magnetic field dependence of the atomic orbitals.
Computational Protocol: Predicting ¹H and ¹³C NMR Chemical Shifts
-
Geometry Optimization: The first and most critical step is to obtain an accurate 3D structure of cis-1,2,3-triphenylaziridine. This is typically achieved using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5]
-
NMR Calculation: Perform a GIAO NMR calculation on the optimized geometry using a higher-level basis set (e.g., 6-311+G(2d,p)) for better accuracy.[4]
-
Referencing: The calculated isotropic shielding values are then referenced to the calculated shielding of TMS at the same level of theory to obtain the chemical shifts (δ).
Comparison of Experimental and Theoretical NMR Data
| Proton (¹H) | Experimental δ (ppm) in CDCl₃ | Theoretical δ (ppm) (B3LYP/6-311+G(2d,p)) |
| Aziridine CH | 3.65 (s, 2H) | Illustrative value: ~3.5-3.8 |
| Phenyl H | 7.00-7.50 (m, 15H) | Illustrative value: ~7.0-7.6 |
| Carbon (¹³C) | Experimental δ (ppm) in CDCl₃ | Theoretical δ (ppm) (B3LYP/6-311+G(2d,p)) |
| Aziridine C | Illustrative value: ~50-55 | Illustrative value: ~50-55 |
| Phenyl C (ipso) | Illustrative value: ~135-140 | Illustrative value: ~135-140 |
| Phenyl C (ortho, meta, para) | Illustrative value: ~125-130 | Illustrative value: ~125-130 |
Note: The experimental ¹H NMR data is based on available literature. The theoretical and ¹³C NMR values are illustrative and would be obtained from the computational protocol described.
Discussion of Discrepancies: Minor discrepancies between experimental and theoretical chemical shifts are expected and can arise from several factors, including solvent effects (calculations are often performed in the gas phase or with a continuum solvent model), conformational averaging, and the inherent approximations in the DFT functional and basis set. For cis-1,2,3-triphenylaziridine, the conformation of the phenyl rings can significantly influence the chemical shifts of nearby protons and carbons.
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental IR Spectroscopy
Rationale for Experimental Choices: The choice of sampling technique (e.g., KBr pellet, thin film, or solution) depends on the physical state of the sample and the desired information. For a solid sample like cis-1,2,3-triphenylaziridine, the KBr pellet method is common as it minimizes intermolecular interactions that can broaden peaks.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Theoretical Prediction of IR Spectra
Computational Approach: DFT Frequency Calculations
DFT calculations can predict the vibrational frequencies and their corresponding intensities. It's important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, a scaling factor is often applied to the calculated frequencies to improve agreement with experimental data.[6]
Computational Protocol: Predicting IR Frequencies
-
Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Frequency Scaling: Apply an appropriate scaling factor to the calculated harmonic frequencies. The scaling factor is dependent on the level of theory used.
Comparison of Experimental and Theoretical IR Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Scaled Frequency (cm⁻¹) |
| Aromatic C-H stretch | Illustrative value: ~3030-3080 | Illustrative value: ~3030-3080 |
| Aliphatic C-H stretch | Illustrative value: ~2950-3000 | Illustrative value: ~2950-3000 |
| Aromatic C=C stretch | Illustrative value: ~1600, 1490, 1450 | Illustrative value: ~1600, 1490, 1450 |
| C-N stretch | Illustrative value: ~1200-1250 | Illustrative value: ~1200-1250 |
Note: The values presented are illustrative and represent typical ranges for the specified functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For cis-1,2,3-triphenylaziridine, the absorption of UV light will primarily involve π → π* transitions within the phenyl rings.
Experimental UV-Vis Spectroscopy
Rationale for Experimental Choices: The choice of solvent is crucial as it can influence the position and intensity of absorption bands. A solvent that is transparent in the UV region of interest (typically 200-400 nm for this type of molecule) is necessary. Ethanol or hexane are common choices.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-400 nm) and identify the wavelength of maximum absorbance (λ_max).
Theoretical Prediction of UV-Vis Spectra
Computational Approach: Time-Dependent DFT (TD-DFT)
TD-DFT is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the λ_max and intensity of UV-Vis absorption bands, respectively.[7]
Computational Protocol: Predicting UV-Vis Absorption
-
Geometry Optimization: Start with the ground-state optimized geometry obtained from a DFT calculation (e.g., B3LYP/6-31G(d)).
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized structure to obtain the vertical excitation energies and oscillator strengths for a number of excited states.
Comparison of Experimental and Theoretical UV-Vis Data
| Transition | Experimental λ_max (nm) | Theoretical λ_max (nm) (TD-DFT) |
| π → π* | Illustrative value: ~260-270 | Illustrative value: ~250-280 |
Note: The values are illustrative for phenyl-containing compounds.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns.
Experimental Mass Spectrometry
Rationale for Experimental Choices: The choice of ionization technique is important. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Use an appropriate ionization method (e.g., EI or ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
Theoretical Mass Spectrometry
While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation patterns.
Comparison of Experimental and Theoretical Mass Spectrometry Data
| Ion | Experimental m/z | Theoretical m/z |
| [M]⁺ or [M+H]⁺ | Expected: ~269 or 270 | 269.1361 (for C₂₀H₁₇N) |
| Fragment Ions | Dependent on fragmentation pathways | Calculated for proposed fragments |
Visualizing the Workflow
To better conceptualize the interplay between the experimental and theoretical approaches, the following workflows are presented.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Computational workflow for predicting spectroscopic data.
Conclusion
The comprehensive characterization of cis-1,2,3-triphenylaziridine, or any novel compound, is most robustly achieved through the thoughtful integration of experimental spectroscopy and theoretical calculations. This guide has outlined a systematic approach for such a comparative analysis. By meticulously performing and interpreting both experimental and theoretical investigations, researchers can achieve an unparalleled level of confidence in their structural assignments and a deeper understanding of the physicochemical properties of the molecules they study. This synergistic approach not only validates findings but also propels further discovery by providing a more complete picture of molecular structure and behavior.
References
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). NIH.
- Supporting Information. (n.d.). Knowledge UChicago.
-
Figure 1. 1 H NMR of cis-Λ-[Ru(bpy)2(3)Cl] + (5) and... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Calculated vs . experimental IR spectrum of pyrimidine in CS 2... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
(PDF) Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. (2015). ResearchGate. Retrieved February 4, 2026, from [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. (2022). MDPI. Retrieved February 4, 2026, from [Link]
-
Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (n.d.). ACS Publications. Retrieved February 4, 2026, from [Link]
-
DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]
-
DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]
-
Predicting NMR spectra by computational methods: structure revision of hexacyclinol. (2006). PubMed. Retrieved February 4, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
